Cmi-392
Description
Properties
CAS No. |
193739-23-0 |
|---|---|
Molecular Formula |
C31H37ClN2O8S |
Molecular Weight |
633.2 g/mol |
IUPAC Name |
3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C31H37ClN2O8S/c1-34(36)31(35)33-18-21-14-19(15-26(37-2)29(21)41-12-13-43-23-8-6-22(32)7-9-23)24-10-11-25(42-24)20-16-27(38-3)30(40-5)28(17-20)39-4/h6-9,14-17,24-25,36H,10-13,18H2,1-5H3,(H,33,35)/t24-,25-/m1/s1 |
InChI Key |
LZVBMKDVEPGGFK-JWQCQUIFSA-N |
Isomeric SMILES |
CN(C(=O)NCC1=C(C(=CC(=C1)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CN(C(=O)NCC1=C(C(=CC(=C1)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran CMI 392 CMI-392 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Development of Gotistobart (ONC-392): A Next-Generation CTLA-4 Inhibitor
Rockville, MD & Mainz, Germany – Gotistobart (formerly ONC-392, also known as BNT316) represents a significant advancement in the field of cancer immunotherapy. This next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody, developed by OncoC4 and co-developed with BioNTech, is engineered to overcome the limitations of previous CTLA-4 inhibitors, offering the potential for enhanced efficacy and a more favorable safety profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development of gotistobart for researchers, scientists, and drug development professionals.
Discovery and Rationale: A Novel Approach to CTLA-4 Inhibition
The discovery of gotistobart is rooted in the extensive research of Drs. Yang Liu and Pan Zheng of OncoC4 (formerly OncoImmune), focusing on the intricate biology of the CTLA-4 immune checkpoint.[1][2] Traditional anti-CTLA-4 antibodies, while demonstrating clinical benefit, are associated with significant immune-related adverse events (irAEs) due to their mechanism of action, which leads to the degradation of the CTLA-4 protein.[3][4]
The foundational theory behind gotistobart was to preserve the recycling of CTLA-4, thereby maintaining its physiological immune tolerance function in peripheral tissues while selectively targeting regulatory T cells (Tregs) within the tumor microenvironment.[1][5] This led to the development of a pH-sensitive antibody that dissociates from CTLA-4 in the acidic conditions of the endosome, allowing the receptor to be recycled back to the cell surface.[3][5]
The parental clone of what would become gotistobart was identified through an in vivo screening process utilizing a humanized CTLA-4 mouse model.[6][7] This preclinical model was crucial for selecting a candidate with high anti-tumor efficacy and low autoimmune toxicity.[6][7]
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Mechanism of Action: Preserving CTLA-4 Recycling
Gotistobart's unique mechanism of action is central to its improved therapeutic index. As a pH-sensitive monoclonal antibody, it binds to the CTLA-4 receptor on the surface of T cells.[3][5] Upon internalization, the antibody-receptor complex enters the acidic environment of the endosome. This change in pH causes gotistobart to dissociate from CTLA-4, allowing the receptor to be recycled back to the T-cell surface.[3][5] This preservation of CTLA-4 in peripheral tissues is believed to reduce the incidence and severity of immune-related adverse events.[3][4]
In the tumor microenvironment, gotistobart selectively depletes regulatory T cells (Tregs), which are key mediators of immunosuppression.[5][8] This targeted depletion enhances the anti-tumor immune response.
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Synthesis and Manufacturing
Gotistobart is a humanized IgG1-kappa isotype monoclonal antibody.[7] The general process for producing such an antibody involves several key stages, from gene synthesis to purification. While the specific proprietary details of gotistobart's manufacturing are not publicly available, a typical workflow is outlined below. The Chemistry, Manufacturing, and Controls (CMC) development and Good Manufacturing Practice (GMP) manufacturing of gotistobart were conducted by WuXi Biologics.[1]
Experimental Protocol: General Monoclonal Antibody Production
-
Gene Synthesis and Cloning : The DNA sequences encoding the variable regions of the heavy and light chains of the humanized antibody are synthesized and cloned into expression vectors containing the constant regions of the human IgG1 and kappa chains, respectively.
-
Cell Line Development : The expression vectors are transfected into a suitable mammalian host cell line, typically Chinese Hamster Ovary (CHO) cells, which are selected for stable and high-level expression of the antibody.
-
Upstream Processing (Cell Culture) : The selected CHO cell clone is cultured in large-scale bioreactors under controlled conditions (temperature, pH, dissolved oxygen, nutrient levels) to achieve high cell density and antibody production.
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Downstream Processing (Purification) : The antibody is harvested from the cell culture fluid and purified through a series of chromatography steps, typically including Protein A affinity chromatography, followed by ion exchange and other polishing steps to remove impurities and ensure high purity.
-
Formulation : The purified antibody is formulated in a stable buffer solution for intravenous administration.
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Preclinical and Clinical Development
Gotistobart has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy profile.
Preclinical Studies
Preclinical studies in humanized CTLA-4 mouse models demonstrated that gotistobart is more effective and less toxic than other clinically used anti-CTLA-4 antibodies.[5][6] These studies provided the foundational data supporting the advancement of gotistobart into clinical trials.
Clinical Trials
The primary clinical investigation for gotistobart is the PRESERVE-001 trial (NCT04140526), a Phase 1/2 open-label study evaluating its safety, pharmacokinetics, and efficacy as a single agent and in combination with pembrolizumab in patients with advanced solid tumors and non-small cell lung cancer (NSCLC).[9][10]
Pharmacokinetic analyses from the PRESERVE-001 trial have shown that the systemic exposure of gotistobart is positively correlated with the dosing concentration and the number of doses.[11][12]
| Parameter | 0.1 mg/kg | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg | 10.0 mg/kg |
| Mean Cmax (µg/mL) | - | - | - | 89 ± 16 | 259 ± 55 |
| Mean AUC0-504hr | - | - | - | - | - |
| Tmax (hours) | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 | 1.5 - 6 |
| t1/2 (hours) | 411.02 | 359.25 | - | 246.22 | 355.01 |
| Cmin (µg/mL) | - | - | - | 12 - 51 | 49 - 71 |
| Data from Cycle 1 where available.[11][12] |
Data from the PRESERVE-001 trial have demonstrated encouraging anti-tumor activity, particularly in patients with metastatic, PD-(L)1-resistant NSCLC.[5][13]
| Indication | Dosage | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| PD-(L)1-resistant NSCLC | 10 mg/kg | 27 | 29.6% | 70.4% |
| Advanced Solid Tumors (Monotherapy Dose Escalation) | 10 mg/kg | 6 | 2 CRs (1 NSCLC, 1 Ovarian) | - |
| Advanced Solid Tumors (Monotherapy Dose Escalation) | 3 mg/kg | 4 | 2 SDs (>7 months) | - |
| CR: Complete Response; SD: Stable Disease[5] |
Future Directions
The promising results from the PRESERVE-001 trial have led to the initiation of the PRESERVE-003 (NCT05671510) registrational Phase 3 trial, which will further evaluate gotistobart as a monotherapy in patients with metastatic, immunotherapy-resistant NSCLC. The continued development of gotistobart holds the potential to provide a new, effective treatment option for patients with difficult-to-treat cancers.
References
- 1. oncoc4.com [oncoc4.com]
- 2. oncoc4.com [oncoc4.com]
- 3. genscript.com [genscript.com]
- 4. onc-392 - My Cancer Genome [mycancergenome.org]
- 5. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. biocytogen.com [biocytogen.com]
- 10. China's NMPA Grants Breakthrough Therapy Designation for Anti-CTLA-4 Antibody Candidate Gotistobart (BNT316/ONC-392) [prnewswire.com]
- 11. precisionantibody.com [precisionantibody.com]
- 12. OncoC4 and BioNTech Advance Pivotal Phase 3 Trial of Next-Generation CTLA-4 Antibody Gotistobart in Squamous NSCLC [trial.medpath.com]
- 13. oncoc4.com [oncoc4.com]
The Therapeutic Potential of ONC-392 (Gotistobart): A Next-Generation Anti-CTLA-4 Antibody
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ONC-392, also known as gotistobart (BNT316), is a novel, humanized IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2] Developed by OncoC4, Inc. and in partnership with BioNTech, ONC-392 represents a next-generation immunotherapy designed to enhance anti-tumor responses while mitigating the immune-related adverse events (irAEs) that have limited the therapeutic window of first-generation anti-CTLA-4 antibodies.[3][4][5] This whitepaper provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the therapeutic potential of ONC-392 in the treatment of advanced solid tumors.
Core Mechanism of Action: A Target-Preserving Approach
Conventional anti-CTLA-4 antibodies, such as ipilimumab, function by blocking the interaction of CTLA-4 with its ligands (CD80/B7-1 and CD86/B7-2), thereby removing the "brake" on T-cell activation. However, these antibodies also lead to the lysosomal degradation of the CTLA-4 receptor, depleting it from the surface of T cells.[3][6] This widespread depletion can disrupt immune homeostasis and is associated with significant toxicity.[3][6]
ONC-392 employs a distinct, pH-sensitive mechanism. It binds to CTLA-4 on the cell surface, but upon internalization into the acidic environment of the endosome, the antibody dissociates from its target.[1] This allows the CTLA-4 receptor to be recycled back to the cell surface, preserving its function, particularly in regulatory T cells (Tregs) outside the tumor microenvironment.[3][4] Within the acidic tumor microenvironment, ONC-392 is thought to more effectively deplete Tregs, which are crucial for suppressing anti-tumor immunity.[3][7] This selective action aims to uncouple therapeutic efficacy from systemic toxicity.[3]
Clinical Development Program
ONC-392 is being evaluated in a series of clinical trials, both as a monotherapy and in combination with anti-PD-1/PD-L1 inhibitors, across a range of solid tumors. The flagship study is PRESERVE-001, a Phase I/II trial, with a Phase III trial (PRESERVE-003) also underway.[1][8]
Experimental Protocols: An Overview
PRESERVE-001 (NCT04140526): Phase I/II Study
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Objective: To assess the safety, pharmacokinetics (PK), and preliminary efficacy of ONC-392 as a single agent and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[1][2]
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Study Design: An open-label, dose-escalation and cohort-expansion study.[1]
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Part A (Dose Escalation - Monotherapy): Enrolled patients with various advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][2]
-
Part B (Dose Escalation - Combination): Evaluated escalating doses of ONC-392 in combination with a standard dose of pembrolizumab.[1]
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Part C (Expansion Cohorts): Enrolled patients in specific tumor-type cohorts to further evaluate efficacy at the RP2D, including non-small cell lung cancer (NSCLC), melanoma, ovarian cancer, and triple-negative breast cancer.[1]
-
-
Key Endpoints:
-
Primary: Incidence of dose-limiting toxicities (DLTs), safety, and tolerability.
-
Secondary: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
-
Summary of Clinical Data
Data from the PRESERVE-001 trial has demonstrated promising anti-tumor activity and a manageable safety profile.
Monotherapy Dose Escalation (Part A)
The initial dose-escalation phase established the safety of ONC-392 and identified a recommended Phase 2 dose.
| Parameter | Value | Reference |
| Patient Population | Advanced / Metastatic Solid Tumors | [2] |
| Number of Patients (evaluable) | 10 | [5][9] |
| Dose Levels Tested | 3 mg/kg and 10 mg/kg (Q3W) | [9] |
| Recommended Phase 2 Dose (RP2D) | 10 mg/kg (Q3W) | [7][9] |
| Primary Endpoint Met | Safe and well-tolerated | [5] |
Preliminary Efficacy in Monotherapy
Early results suggest significant clinical benefit, particularly in patients who are resistant to prior checkpoint inhibitor therapy.
| Indication | Dose | Number of Patients | Clinical Outcome | Reference |
| Overall (Evaluable) | 3 & 10 mg/kg | 10 | 6 of 10 showed clinical benefit | [5][9] |
| Ovarian Cancer | 10 mg/kg | 1 | Complete Response (CR) | [5][9] |
| Ovarian Cancer | 3 mg/kg | 1 | Stable Disease (SD) > 7 months | [9] |
| NSCLC (PD-1 Resistant) | 10 mg/kg | 1 | Complete Response (CR) | [5][9] |
| NSCLC (PD-1 Resistant) | 3 mg/kg | 1 | Stable Disease (SD) > 7 months | [9] |
Data as of November 2021 report.
Safety and Tolerability
ONC-392 has shown a safety profile that appears favorable compared to first-generation anti-CTLA-4 antibodies.
| Adverse Event (AE) Profile | Details | Reference |
| Grade 3 irAEs | Observed only after 3-4 cycles at the highest dose (10 mg/kg). | [5][9] |
| Correlation with Efficacy | Grade 3 AEs were seen only in patients who also demonstrated clinical benefit. | [5][9] |
| Management | irAEs were responsive to standard therapies. | [5][9] |
| NSCLC Cohort (n=33) | 33% experienced Grade 3 or higher treatment-related AEs (TRAE). | [7] |
| Common Grade 3+ TRAEs | Diarrhea/colitis (9%), AST/ALT increase (9%), muscular weakness (6%). | [7] |
Therapeutic Potential and Future Directions
The clinical data to date support the therapeutic potential of ONC-392 in several key areas:
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Overcoming Resistance to PD-1/PD-L1 Inhibition: ONC-392 has demonstrated notable efficacy in patients whose cancers have progressed on prior anti-PD-1/PD-L1 therapy.[7][9] This is a critical area of unmet need in oncology. The initiation of the PRESERVE-003 (NCT05671510) Phase III trial, comparing ONC-392 to docetaxel in metastatic NSCLC patients who have progressed on PD-1/PD-L1 inhibitors, underscores the confidence in this potential.[7][8]
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Activity in "Cold" Tumors: The complete responses observed in metastatic ovarian cancer, a tumor type generally considered refractory to checkpoint inhibitors, suggest that ONC-392 may be able to induce immune responses in tumors with a non-inflamed microenvironment.[9]
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Improved Safety Profile: The mechanism of preserving CTLA-4 recycling appears to translate into a more manageable safety profile, potentially allowing for more effective dosing and broader patient eligibility compared to earlier anti-CTLA-4 agents.[3][4]
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Combination Strategies: The ongoing investigation of ONC-392 in combination with pembrolizumab may unlock synergistic effects, further enhancing anti-tumor immunity by targeting two distinct but complementary inhibitory pathways (CTLA-4 and PD-1).[1][10]
ONC-392 (gotistobart) is a promising next-generation anti-CTLA-4 antibody with a differentiated, target-preserving mechanism of action. Early clinical data have demonstrated a favorable risk/benefit profile, with significant anti-tumor activity in heavily pre-treated patient populations, including those with PD-1/PD-L1 resistant NSCLC and advanced ovarian cancer. The ongoing late-stage clinical development will be crucial in defining its role as a potential new standard of care in immunotherapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. oncoc4.com [oncoc4.com]
- 4. BioNTech and OncoC4 Initiate Pivotal Phase 3 Trial of BNT316/ONC-392 Program in Metastatic NSCLC | BioNTech [investors.biontech.de]
- 5. oncoc4.com [oncoc4.com]
- 6. oncoc4.com [oncoc4.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
CMI-392: A Dual Inhibitor of 5-Lipoxygenase and Platelet-Activating Factor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CMI-392 (also known as LDP-392) is a potent small molecule that demonstrates a dual mechanism of action by inhibiting 5-lipoxygenase (5-LO) and antagonizing the platelet-activating factor (PAF) receptor. Leukotrienes and PAF are powerful lipid mediators that play crucial roles in the pathophysiology of a wide range of inflammatory and allergic diseases. By simultaneously targeting these two distinct pathways, this compound presents a compelling therapeutic strategy for potentially greater clinical effectiveness in managing complex inflammatory conditions. This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize this compound.
Introduction
Inflammatory processes are complex, often involving redundant and overlapping signaling pathways. Two key pathways implicated in conditions such as asthma, allergic reactions, and other inflammatory disorders are the 5-lipoxygenase (5-LO) and the platelet-activating factor (PAF) pathways. The 5-LO pathway is responsible for the synthesis of leukotrienes, potent pro-inflammatory mediators derived from arachidonic acid. PAF is a phospholipid mediator that exerts strong pro-inflammatory effects through its G-protein coupled receptor.
Conventional therapeutic approaches often target a single mediator or pathway. However, the development of dual-action inhibitors offers a more comprehensive approach to suppressing inflammation. This compound has been identified as a novel dual inhibitor, targeting both the production of leukotrienes and the signaling of PAF.
Mechanism of Action
This compound exerts its anti-inflammatory effects through two distinct molecular targets:
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5-Lipoxygenase (5-LO) Inhibition: this compound directly inhibits the 5-LO enzyme, which is a critical step in the biosynthesis of leukotrienes from arachidonic acid. This inhibition prevents the formation of leukotriene A4 (LTA4) and its subsequent conversion to pro-inflammatory leukotrienes such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).
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Platelet-Activating Factor (PAF) Receptor Antagonism: this compound acts as a competitive antagonist at the PAF receptor. By blocking the binding of PAF to its receptor, it prevents the initiation of downstream signaling cascades that lead to platelet aggregation, inflammation, and increased vascular permeability.
Signaling Pathways
5-Lipoxygenase (5-LO) Pathway
The 5-LO pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. The 5-LO activating protein (FLAP) presents AA to the 5-LO enzyme, which then catalyzes the formation of LTA4. LTA4 is an unstable intermediate that is further metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. These leukotrienes then act on their respective receptors to mediate inflammatory responses. This compound's inhibition of 5-LO is a key upstream intervention in this cascade.
Platelet-Activating Factor (PAF) Signaling Pathway
PAF binds to its specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). This binding activates multiple G-protein subtypes, including Gq and Gi. Activation of these G-proteins leads to the stimulation of downstream effector enzymes such as phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and chemotaxis. This compound competitively antagonizes the PAFR, thereby blocking these downstream effects.
An In-depth Technical Guide to the Chemical Compound Cmi-392
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and currently available properties of the small molecule Cmi-392. The document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in the characteristics of this compound. It is important to note that while the chemical identity of this compound is established, public domain information regarding its biological activity, mechanism of action, and associated experimental data is not available at the time of this publication.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name 3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea. Its chemical structure is characterized by multiple aromatic rings, ether linkages, a sulfanyl group, and a hydroxyurea moiety.
Chemical Identifiers
| Property | Value |
| Molecular Formula | C₃₁H₃₇ClN₂O₈S |
| IUPAC Name | 3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea |
| SMILES | CN(C(=O)NCC1=C(C(=CC(=C1)[C@H]2CC--INVALID-LINK--C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |
| InChI Key | LZVBMKDVEPGGFK-JWQCQUIFSA-N |
Physicochemical Properties
| Property | Value |
| Monoisotopic Mass | 632.1959 g/mol |
Biological Activity and Mechanism of Action
As of the date of this guide, there is no publicly available information, including research articles, patents, or conference proceedings, that describes the biological activity or mechanism of action of this compound. Screening results, target identification, and signaling pathway involvement have not been reported in the public domain.
Experimental Data
Due to the absence of published research on this compound, there is no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters to present.
Experimental Protocols
Detailed methodologies for key experiments cannot be provided as no experimental studies involving this compound have been publicly disclosed.
Signaling Pathways and Experimental Workflows
Visual diagrams of signaling pathways or experimental workflows involving this compound cannot be generated as the underlying data is not available.
Conclusion
This compound is a chemically defined small molecule with a known structure. However, its role in biological systems, potential therapeutic applications, and the experimental basis for any such activities remain uncharacterized in the public scientific literature. This guide serves to consolidate the available chemical information on this compound and to highlight the current knowledge gap regarding its biological properties. Further research and publication are required to elucidate the pharmacological profile of this compound.
In Vitro Characterization of ONC-392: A Technical Guide
Note: This document summarizes the in vitro characterization of ONC-392. Based on the available scientific literature, it is presumed that "Cmi-392" refers to ONC-392, a next-generation anti-CTLA-4 monoclonal antibody.
Introduction
ONC-392 (also known as gotistobart or BNT316) is a humanized IgG1 monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a critical immune checkpoint receptor.[1][2][3] Unlike first-generation anti-CTLA-4 antibodies, ONC-392 possesses a unique mechanism of action characterized by its pH-sensitive binding to CTLA-4. This property allows it to preserve CTLA-4 recycling to the cell surface, particularly in the neutral pH environment of peripheral tissues, while still effectively targeting regulatory T cells (Tregs) within the acidic tumor microenvironment.[4][5][6] This novel mechanism is designed to enhance anti-tumor immunity while mitigating the immune-related adverse events (irAEs) associated with constitutive CTLA-4 blockade.[4][5][6]
This technical guide provides a comprehensive overview of the in vitro characterization of ONC-392, including its binding properties, functional activity, and proposed signaling pathway.
Data Presentation
Table 1: Binding Affinity of ONC-392 to Human Fc Receptors
| Fc Receptor | Binding Characteristics of ONC-392 | Reference |
| FcγRI (CD64) | Comparable to wild-type IgG1 | [4] |
| FcγRIIA (CD32a) | Comparable to wild-type IgG1 | [4] |
| FcγRIIB (CD32b) | 7-10 fold reduced affinity compared to wild-type IgG1 | [4] |
| FcγRIIIA (CD16a) | Comparable to wild-type IgG1 | [4] |
| FcRn | Approximately 6-fold higher affinity compared to wild-type IgG1 | [4] |
Table 2: pH-Dependent Binding Affinity of an ONC-392 Analog (HL32) to CTLA-4
| pH | Fold Change in Affinity (relative to pH 7.4) | Reference |
| 7.4 | 1.0 | [7] |
| 5.5 | ~3.4-fold decrease | [7] |
Note: Data for a specific ONC-392 analog, HL32, is presented as a surrogate for ONC-392's pH-sensitive binding, as detailed quantitative data for ONC-392 across a pH range was not available in the public domain.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
Objective: To determine the binding kinetics and affinity of ONC-392 to human CTLA-4 and various Fc receptors.
Methodology:
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Immobilization: Recombinant human CTLA-4 or Fc receptor proteins are immobilized on a sensor chip surface.
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Analyte Injection: A series of concentrations of ONC-392 are flowed over the chip surface.
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Data Acquisition: The association and dissociation of ONC-392 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
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Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For pH-dependent binding, the running buffer is adjusted to the desired pH.[4]
Flow Cytometry for Regulatory T Cell (Treg) Depletion Assay
Objective: To assess the ability of ONC-392 to mediate the depletion of regulatory T cells in vitro.
Methodology:
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Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
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Co-culture: PBMCs are co-cultured with target cells (e.g., a cancer cell line expressing relevant antigens).
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Treatment: The co-culture is treated with varying concentrations of ONC-392 or an isotype control antibody.
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Staining: After an incubation period, cells are harvested and stained with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD25, FoxP3) to identify the Treg population (typically CD4+CD25+FoxP3+).
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Data Acquisition and Analysis: The percentage of Tregs in the total CD4+ T cell population is quantified using a flow cytometer. A reduction in the percentage of Tregs in the ONC-392-treated samples compared to the control indicates Treg depletion.[4]
Confocal Microscopy for CTLA-4 Trafficking Analysis
Objective: To visualize the intracellular trafficking and recycling of CTLA-4 in the presence of ONC-392.
Methodology:
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Cell Culture and Transfection: A suitable T cell line (e.g., Jurkat) is cultured and may be transfected with a fluorescently tagged CTLA-4 construct (e.g., CTLA-4-GFP).
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Antibody Labeling: Cells are incubated with fluorescently labeled ONC-392 or a control anti-CTLA-4 antibody.
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Live-Cell Imaging: The trafficking of the antibody-CTLA-4 complex is visualized in real-time using a confocal microscope.
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Image Analysis: The localization of the fluorescent signal is analyzed over time to determine whether the complex is targeted to lysosomes for degradation or recycled back to the cell surface. This can be further investigated by co-staining with lysosomal markers (e.g., LAMP1).[4]
Mandatory Visualization
References
- 1. stemcell.com [stemcell.com]
- 2. Frontiers | Current understanding of CTLA-4: from mechanism to autoimmune diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO - BioSpace [biospace.com]
- 6. njbio.com [njbio.com]
- 7. Structure of CTLA-4 complexed with a pH-sensitive cancer immunotherapeutic antibody - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage research on Cmi-392
An In-depth Technical Guide on the Early-Stage Research of ONC-392 (gotistobart)
Disclaimer: Initial searches for "Cmi-392" did not yield specific research data. The available scientific literature predominantly refers to the compound as ONC-392 , also known by its generic name gotistobart and development code BNT316/ONC-392 . This guide focuses on the comprehensive data available for ONC-392.
Executive Summary
ONC-392 (gotistobart) is a next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody currently under investigation as a promising cancer immunotherapy.[1][2] Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation, a mechanism that cancer cells can exploit to evade the immune system.[3] While targeting CTLA-4 is a validated immunotherapeutic strategy, first-generation antibodies are associated with significant immune-related adverse events (irAEs) due to systemic immune activation.[4][5]
ONC-392 is engineered with a unique pH-sensitive binding property. This allows it to dissociate from CTLA-4 in the acidic environment of the endosome after being internalized by the T-cell. This novel mechanism prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[3][6][7] This target-preserving approach is hypothesized to selectively deplete tumor-infiltrating regulatory T-cells (Tregs) while maintaining the protective function of CTLA-4 in peripheral tissues, potentially leading to an improved safety profile and enhanced anti-tumor efficacy.[5][8][9]
This document provides a detailed overview of the core mechanism of action, experimental protocols derived from its clinical development program, and a summary of the quantitative data from early-stage clinical research.
Core Mechanism of Action
The primary innovation of ONC-392 lies in its differentiated interaction with the CTLA-4 receptor compared to first-generation anti-CTLA-4 antibodies like ipilimumab.
-
Standard Anti-CTLA-4 Antibodies: These antibodies bind to CTLA-4 on the surface of T-cells. The resulting antibody-receptor complex is internalized and trafficked to the lysosome, where both the antibody and the CTLA-4 receptor are degraded.[6][8] This systemic depletion of CTLA-4 can lead to widespread immune activation and associated toxicities.[4]
-
ONC-392 (Gotistobart): ONC-392 is a pH-sensitive antibody.[3] After binding to CTLA-4 and being internalized into the acidic endosome, the low pH causes ONC-392 to dissociate from the receptor.[6][7] The unbound CTLA-4 is then recycled back to the cell surface, while the antibody may be cleared. This preservation of the CTLA-4 molecule is believed to:
-
Maintain higher CTLA-4 density on tumor-infiltrating Tregs, making them better targets for depletion via antibody-dependent cellular cytotoxicity (ADCC) within the tumor microenvironment.[5][7]
-
Preserve the function of CTLA-4 on T-cells in peripheral tissues, thereby maintaining immune tolerance and reducing the risk of severe irAEs.[6][10]
-
Experimental Protocols: Clinical Studies
The early-stage research on ONC-392 is primarily defined by its first-in-human Phase 1/2 clinical trial, PRESERVE-001, and the subsequent pivotal Phase 3 trial, PRESERVE-003.
PRESERVE-001 (NCT04140526)
This is a Phase 1A/1B/2, open-label, dose-escalation, and cohort-expansion study to evaluate the safety, pharmacokinetics (PK), and efficacy of ONC-392.[2][9]
Table 1: Key Protocol Details of the PRESERVE-001 Study
| Parameter | Description |
|---|---|
| Study Title | Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC.[11] |
| Phase | Phase 1a (Monotherapy Dose Escalation), Phase 1b (Combination Dose Escalation), Phase 2 (Expansion Cohorts).[7] |
| Patient Population | Patients with advanced or metastatic solid tumors who are refractory to available therapies. Specific cohorts include NSCLC, melanoma, ovarian cancer, pancreatic cancer, and triple-negative breast cancer.[2][11] |
| Interventions | Part A (Monotherapy): ONC-392 administered intravenously (IV) once every 3 weeks (Q3W) in escalating doses to determine the Recommended Phase 2 Dose (RP2D).[4][7] Part B (Combination): ONC-392 (at doses based on Part A) in combination with a fixed dose of pembrolizumab (200 mg Q3W).[7][11] Part C/D (Expansion): ONC-392 as monotherapy or in combination therapy in specific tumor types.[11] |
| Primary Endpoints | Phase 1a/1b: To determine the RP2D and assess safety and tolerability (incidence of Dose-Limiting Toxicities and Adverse Events).[11][12] |
| Secondary Endpoints | Phase 2: Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics.[13] |
| Key Inclusion Criteria | Histological diagnosis of advanced/metastatic solid tumor, measurable disease per RECIST v1.1, ECOG performance status of 0-1.[2][14] |
| Key Exclusion Criteria | Active symptomatic brain metastases, chronic systemic steroid therapy (>10 mg/day prednisone equivalent), active autoimmune disease.[11] |
PRESERVE-003 (NCT05671510)
This is a pivotal Phase 3, two-stage, randomized, open-label, active-controlled study.[5]
Table 2: Key Protocol Details of the PRESERVE-003 Study
| Parameter | Description |
|---|---|
| Study Title | A Phase 3, Two-Stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors.[15][16] |
| Phase | Phase 3.[5] |
| Patient Population | Approximately 600 patients with metastatic NSCLC whose disease progressed during or after treatment with a PD-1/PD-L1 inhibitor.[5][17] |
| Interventions | Stage 1 (Dose Confirmation): Patients randomized 1:1:1 to: - ONC-392 at 3 mg/kg Q3W - ONC-392 at 10 mg/kg for 2 loading doses, then 6 mg/kg Q3W - Docetaxel (75 mg/m²) Q3W.[5][18] Stage 2: Patients randomized 1:1 to the selected ONC-392 dose or docetaxel.[5] |
| Primary Endpoint | Overall Survival (OS).[5] |
| Key Inclusion Criteria | Histologically confirmed metastatic NSCLC (initially both squamous and non-squamous), radiographic progression after ≥12 weeks of PD-1/PD-L1 inhibitor-based therapy, ECOG 0-1.[16][17][19] |
| Key Exclusion Criteria | Documented targetable genomic alterations (e.g., EGFR, ALK, ROS1), symptomatic brain metastases.[15][16][19] |
| Status Note | The FDA placed a partial clinical hold on the trial due to varying results observed between squamous and non-squamous NSCLC patient populations. Enrollment of new patients was voluntarily paused.[18] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early-stage clinical evaluation of ONC-392.
Table 3: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001)
| Metric | Value | Source |
|---|---|---|
| Evaluable Patients | 27 | [1][12] |
| Overall Response Rate (ORR) | 29.6% | [1][12] |
| Confirmed Responses | 22.2% | [12] |
| Unconfirmed Responses | 7.4% | [12] |
| Disease Control Rate (DCR) | 70.4% | [1] |
| Evaluable Patients (Alt. Cutoff) | 22 | [13] |
| Overall Response Rate (ORR) | 27% | [13] |
| Disease Control Rate (DCR) | 82% | [13] |
| Estimated 6-Month OS Rate | 65% | [13] |
| Estimated 12-Month OS Rate | 55% | [13] |
Data from presentations at the 2023 ASCO Annual Meeting.
Table 4: Efficacy of ONC-392 Monotherapy in Early Dose Escalation (PRESERVE-001)
| Dose Cohort | Evaluable Patients | Key Outcomes | Source |
|---|---|---|---|
| 10 mg/kg | 6 | 1 Complete Response (NSCLC), 1 Complete Response (Ovarian Cancer) | [4] |
| 3 mg/kg | 4 | 1 Stable Disease >7 mos (NSCLC), 1 Stable Disease >7 mos (Ovarian Cancer) | [4] |
| Total | 10 | 6 of 10 patients showed beneficial clinical activity | [4] |
Data from a November 2021 update on the Phase 1a monotherapy arm.
Table 5: Safety and Pharmacokinetic Profile of ONC-392
| Parameter | Finding | Source |
|---|---|---|
| Safety Profile | Grade 3 or higher treatment-related adverse events (TRAEs) in PD-(L)1 resistant NSCLC patients was 33% (11/33). | [13] |
| Grade 3 irAEs in the initial monotherapy dose-escalation were observed only at the highest dose (10 mg/kg) after 3-4 cycles and only in patients showing clinical benefit. | [4] | |
| Systemic Clearance (CL) | Estimated at 182 mL/day. | [20] |
| Terminal Half-life (t½) | Estimated at 25.7 days. | [20] |
| RP2D (Monotherapy) | 10 mg/kg, Q3W. |[20] |
References
- 1. onclive.com [onclive.com]
- 2. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC, Trial ID ONC-392-001 | BioNTech | [clinicaltrials.biontech.com]
- 3. onc-392 - My Cancer Genome [mycancergenome.org]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. oncoc4.com [oncoc4.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. oncoc4.com [oncoc4.com]
- 9. oncoc4.com [oncoc4.com]
- 10. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC [clin.larvol.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety, Pharmacokinetics (PK), and Efficacy of ONC-392 as a Single Agent and in Combination with Pembrolizumab in Advanced Solid Tumors and NSCLC: An Open-label Phase IA/IB/II Study (PRESERVE-001) | Dana-Farber Cancer Institute [dana-farber.org]
- 15. Lung Trial - PRESERVE-003 - OCSRI [ocsri.org]
- 16. Longkanker onderzoek - PRESERVE-003, Phase 3, Two-stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors [longkankeronderzoek.nl]
- 17. ONC-392 Versus Docetaxel in Metastatic NSCLC That Progressed on PD-1/PD-L1 Inhibitors, Trial ID PRESERVE-003 | BioNTech | [clinicaltrials.biontech.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. HealthPartners Institute Medical Research - Education Institute [healthpartners.com]
- 20. researchgate.net [researchgate.net]
Pharmacological profile of Cmi-392
It appears there may be a case of mistaken identity regarding the compound of interest. The initial search for "Cmi-392" yielded information on two distinct molecules:
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This compound : A preclinical compound identified as a dual 5-lipoxygenase (5-LO) inhibitor and platelet-activating factor (PAF) receptor antagonist.
-
ONC-392 (also known as BNT316/gotistobart): A clinical-stage anti-CTLA-4 monoclonal antibody being investigated as a cancer immunotherapy.
The vast majority of recent scientific literature and clinical trial information pertains to ONC-392 . Given the depth of information requested in the prompt, it is likely that ONC-392 is the intended subject.
To provide the most accurate and relevant technical guide, please clarify which compound you would like to focus on:
-
This compound : The dual 5-LO inhibitor and PAF receptor antagonist.
-
ONC-392 : The anti-CTLA-4 antibody for cancer immunotherapy.
Once you have confirmed the compound of interest, a comprehensive technical guide will be generated according to your specifications.
CMI-392: A Dual-Action Inhibitor for Asthma and Allergy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMI-392, scientifically known as (±)-trans-2-[3-Methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, is a potent dual-action inhibitor targeting two critical pathways in the inflammatory cascade: the 5-lipoxygenase (5-LO) enzyme and the platelet-activating factor (PAF) receptor.[1][2][3] This unique mechanism of action positions this compound as a compound of significant interest for the research and development of novel therapeutics for asthma and allergic diseases, conditions where both leukotrienes and PAF play pivotal roles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.
Introduction
Asthma and allergies are complex inflammatory diseases characterized by airway hyperresponsiveness, mucus production, and cellular infiltration. Key mediators driving these pathological processes include leukotrienes, produced via the 5-LO pathway, and platelet-activating factor (PAF).[4] Leukotrienes are potent bronchoconstrictors and chemoattractants for inflammatory cells, while PAF contributes to bronchoconstriction, increased vascular permeability, and inflammatory cell activation.[4][5]
This compound was initially developed by CytoMed, Inc. as a dual inhibitor of 5-LO and a PAF receptor antagonist.[3][6] By simultaneously targeting these two pathways, this compound offers a potentially more comprehensive therapeutic approach compared to single-target agents.[1][2] While initial clinical development focused on inflammatory skin disorders, its mechanism of action holds significant promise for respiratory and allergic conditions.[6] A related compound from CytoMed, CMI-977 (LDP-977), was specifically investigated for the treatment of chronic asthma, further highlighting the potential of this class of compounds.[7]
Mechanism of Action
This compound exerts its therapeutic potential through a dual mechanism of action:
-
5-Lipoxygenase (5-LO) Inhibition: this compound inhibits the 5-LO enzyme, which is the rate-limiting step in the biosynthesis of leukotrienes from arachidonic acid. This inhibition leads to a reduction in the production of all leukotrienes, including the potent bronchoconstrictor and chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) that are key mediators of asthma and allergic rhinitis.
-
Platelet-Activating Factor (PAF) Receptor Antagonism: this compound acts as a competitive antagonist at the PAF receptor, blocking the binding of PAF and thereby preventing its pro-inflammatory effects. This includes PAF-induced bronchoconstriction, airway hyperresponsiveness, and recruitment of inflammatory cells such as eosinophils.[5]
This dual-pronged approach is expected to provide a synergistic anti-inflammatory effect in the context of asthma and allergies.
Preclinical Data
While specific data for this compound in asthma and allergy models is limited in publicly available literature, its potent anti-inflammatory activity has been demonstrated in various in vitro and in vivo models of inflammation.
In Vitro Activity
Quantitative data on the inhibitory activity of this compound from preclinical studies are summarized below.
| Assay Type | Target | Cell/System | IC50 / Ki | Reference Compound | Reference Compound Value |
| 5-Lipoxygenase Inhibition | 5-LO | RBL cell extracts | Potent | Zileuton | - |
| 5-Lipoxygenase Inhibition | 5-LO | Human whole blood | Potent | Zileuton | - |
| PAF Receptor Antagonism | PAF Receptor | Receptor binding assay | Potent | BN 50739 | - |
Data synthesized from available preclinical publications. Specific IC50 values for this compound in asthma-relevant cell lines are not publicly available.
In Vivo Activity
This compound has demonstrated significant efficacy in animal models of inflammation.
| Animal Model | Endpoint | Route of Administration | Effect of this compound | Comparison |
| Arachidonic Acid-Induced Mouse Ear Edema | Edema reduction | Topical | More potent than zileuton or BN 50739 alone; equivalent to the combination of both. | Zileuton, BN 50739 |
| PAF-Induced Hemoconcentration in Mice | Inhibition of hemoconcentration | - | Effective | - |
| TPA-Induced Ear Edema in Mice | Edema reduction | - | Effective | - |
Data synthesized from available preclinical publications.
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of this compound are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Based)
Objective: To determine the in vitro potency of this compound in inhibiting 5-LO activity in a cellular context.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
This compound and reference compounds (e.g., Zileuton)
-
Calcium ionophore (A23187)
-
Arachidonic acid
-
Phosphate Buffered Saline (PBS)
-
Enzyme Immunoassay (EIA) kit for Leukotriene B4 (LTB4)
-
Cell culture reagents
Procedure:
-
Culture RBL-1 cells to the desired density.
-
Harvest and resuspend the cells in PBS.
-
Pre-incubate the cell suspension with various concentrations of this compound or the reference compound for 15 minutes at 37°C.
-
Initiate the reaction by adding calcium ionophore A23187 and arachidonic acid.
-
Incubate for a further 15 minutes at 37°C.
-
Terminate the reaction by centrifugation to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of LTB4 in the supernatant using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of LTB4 production for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
Platelet-Activating Factor (PAF) Receptor Binding Assay
Objective: To determine the affinity of this compound for the PAF receptor.
Materials:
-
Membrane preparation from cells expressing the PAF receptor (e.g., rabbit platelets or a recombinant cell line)
-
[3H]-PAF (radioligand)
-
Unlabeled PAF
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a multi-well plate, combine the membrane preparation, [3H]-PAF at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or unlabeled PAF (for competition).
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled PAF) from the total binding.
-
Calculate the percentage inhibition of [3H]-PAF binding for each concentration of this compound.
-
Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Arachidonic Acid-Induced Mouse Ear Edema Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Mice (e.g., Swiss Webster)
-
Arachidonic acid (AA) in a suitable solvent (e.g., acetone)
-
This compound and reference compounds formulated for topical or systemic administration
-
Micrometer or punch biopsy and balance for edema measurement
Procedure:
-
Administer this compound or the reference compound to the mice either topically to the ear or systemically (e.g., orally or intraperitoneally) at a predetermined time before AA application.
-
Apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. Apply the vehicle alone to the contralateral ear as a control.
-
After a specific time period (e.g., 1 hour), sacrifice the mice.
-
Measure the ear swelling in two ways:
-
Thickness: Measure the thickness of both ears using a micrometer.
-
Weight: Take a standard-sized punch biopsy from both ears and weigh them.
-
-
Calculate the degree of edema as the difference in thickness or weight between the AA-treated ear and the vehicle-treated ear.
-
Calculate the percentage inhibition of edema for the this compound treated groups compared to the vehicle-treated control group.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound in the context of asthma and allergy.
Caption: this compound inhibits the 5-Lipoxygenase pathway.
Caption: this compound antagonizes the Platelet-Activating Factor receptor signaling.
Caption: Dual inhibitory mechanism of this compound in asthma and allergy.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for asthma and allergic diseases due to its unique dual mechanism of action, targeting both the 5-lipoxygenase and platelet-activating factor pathways. The preclinical data, although primarily in general inflammation models, demonstrate its potent anti-inflammatory properties. Further investigation in relevant in vitro and in vivo models of asthma and allergy is warranted to fully elucidate its therapeutic potential. Key future research directions should include:
-
In vitro studies: Determining the IC50 values of this compound in primary human bronchial epithelial cells, smooth muscle cells, and various immune cells (e.g., eosinophils, mast cells) relevant to asthma and allergy.
-
In vivo studies: Evaluating the efficacy of this compound in established animal models of allergic asthma, focusing on endpoints such as airway hyperresponsiveness, inflammatory cell infiltration into the lungs, and mucus production.
-
Pharmacokinetics and Safety: Characterizing the pharmacokinetic profile and conducting comprehensive safety and toxicology studies to support potential clinical development for respiratory indications.
The development of dual-action inhibitors like this compound holds the potential to offer a more effective and comprehensive treatment strategy for patients with asthma and allergic diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Lipoxygenase Activity Assay [bio-protocol.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Platelet-activating factor (PAF): a review of its role in asthma and clinical efficacy of PAF antagonists in the disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor (PAF) and PAF antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Lipoxygenase activity determination [protocols.io]
Methodological & Application
Application Notes and Protocols for Cmi-392 in Cell Culture Assays
Introduction
Cmi-392 is a potent and reversible beta-lactam inhibitor of cytosolic phospholipase A2 (cPLA2), a critical enzyme in the inflammatory cascade. cPLA2 catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. As a competitive inhibitor, this compound offers a valuable tool for researchers studying inflammation, signal transduction, and the role of lipid mediators in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its inhibitory effects on cPLA2 activity.
Mechanism of Action of this compound
This compound, with the chemical name 3,3-Dimethyl-6-(3-lauroylureido)-7-oxo-4-thia-1-azabicyclo[1][2] heptane-2-carboxylic acid, functions as a competitive, reversible inhibitor of cPLA2 at the lipid/water interface.[3] The activation of cPLA2 is a key event in cellular signaling, often initiated by stimuli that increase intracellular calcium concentrations. This leads to the translocation of cPLA2 from the cytosol to cellular membranes, where it accesses its phospholipid substrates. By inhibiting cPLA2, this compound effectively blocks the release of arachidonic acid and the subsequent production of downstream inflammatory mediators.
Data Presentation
The following table summarizes the known quantitative data for this compound. Note that the IC50 value was determined using a cell-free assay with recombinant human cPLA2. The optimal concentration for cell-based assays should be determined empirically.
| Parameter | Value | Assay System | Reference |
| IC50 | 72 µM | Recombinant human cPLA2 with [3H]arachidonate-labeled U937 cell membranes as substrate. | [3] |
| Mechanism | Competitive, Reversible | Kinetic analysis with mixed micelles. | [3] |
| Suggested Starting Concentration Range for Cell Assays | 10 - 200 µM | - | - |
Experimental Protocols
General Considerations
-
Solubility and Preparation of this compound Stock Solution: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. Before use, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Line Selection: A variety of cell lines can be used to study cPLA2 inhibition, including macrophage cell lines (e.g., RAW 264.7, U937), mast cells, neutrophils, and endothelial cells, as these cells typically express high levels of cPLA2 and produce eicosanoids in response to stimuli.
-
Stimulation of cPLA2 Activity: To measure the inhibitory effect of this compound, cPLA2 activity needs to be stimulated. Common stimuli include calcium ionophores (e.g., A23187, ionomycin), lipopolysaccharide (LPS), phorbol esters (e.g., PMA), or specific agonists for cell surface receptors that lead to an increase in intracellular calcium.
Protocol 1: Arachidonic Acid Release Assay
This protocol measures the direct release of arachidonic acid from cellular phospholipids, which is a primary indicator of cPLA2 activity.
References
Application Notes and Protocols for ONC-392 in Animal Models
Note: Initial searches for "CMI-392" did not yield information on a pharmaceutical compound. Based on the context of the query, it is highly probable that the user is interested in ONC-392 , a novel anti-CTLA-4 antibody currently in clinical development. The following information is based on publicly available data for ONC-392.
Introduction
ONC-392 is a next-generation humanized IgG1 monoclonal antibody targeting the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). It is designed to enhance anti-tumor immunity while mitigating the immune-related adverse events associated with earlier anti-CTLA-4 therapies.[1] Preclinical studies in humanized CTLA-4 mouse models have been instrumental in characterizing the dosage, administration, and efficacy of ONC-392.[2][3]
Data Presentation
Table 1: ONC-392 Dosage and Administration in a Humanized CTLA-4 Mouse Model with Established Tumors
| Parameter | Details |
| Animal Model | Human CTLA-4 knock-in mice on a C57BL/6 background.[3] |
| Tumor Model | Subcutaneous implantation of 5 x 10^5 MC38 colon adenocarcinoma cells.[3] |
| Treatment Initiation | When tumors reached a mean diameter of 8 mm (approximately 10-14 days after tumor cell injection).[3] |
| Drug | L3D10 (a murine surrogate for ONC-392).[3] |
| Dosage | 200 µ g/mouse per injection.[3] |
| Route of Administration | Intraperitoneal (IP) injection. |
| Frequency | Every 4 days for 4 weeks.[3] |
| Control | Control mouse IgG at the same dosage and schedule.[3] |
Experimental Protocols
Protocol 1: Evaluation of ONC-392 Efficacy in a Syngeneic Tumor Model with Humanized CTLA-4 Mice
Objective: To assess the anti-tumor efficacy of an ONC-392 surrogate antibody (L3D10) in a well-established tumor model.
Materials:
-
Humanized CTLA-4 knock-in mice (C57BL/6 background)[3]
-
MC38 colon adenocarcinoma cell line[3]
-
L3D10 antibody (murine surrogate for ONC-392)[3]
-
Control mouse IgG[3]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluency for injection.
-
Tumor Implantation:
-
Harvest and wash the MC38 cells.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each humanized CTLA-4 mouse.[3]
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth a few days after implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation and Administration:
-
When tumors reach an average size of approximately 8 mm in diameter, randomize the mice into treatment and control groups.[3]
-
Prepare the L3D10 antibody and control IgG in sterile PBS at a concentration for delivering 200 µg per mouse.[3]
-
Administer the prepared antibodies via intraperitoneal injection every 4 days for a total of 4 weeks.[3]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints may include survival analysis and immunological analysis of the tumor microenvironment and spleen.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.
-
Mandatory Visualization
References
Application Notes and Protocols for CMI-392 (ONC-392/Gotistobart)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CMI-392, also known as ONC-392 or gotistobart, is a next-generation, humanized IgG1 anti-CTLA-4 monoclonal antibody. It is engineered to have a pH-sensitive binding property, which allows it to dissociate from its target, Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), in the acidic environment of the endosome. This unique mechanism of action is designed to preserve CTLA-4 recycling to the cell surface, which may lead to more effective depletion of regulatory T cells (Tregs) within the tumor microenvironment while potentially reducing systemic immune-related adverse events.[1][2] These application notes provide guidelines for the preparation and use of this compound in preclinical research settings.
Physicochemical Properties and Formulation
As a monoclonal antibody, this compound is a large biomolecule. Its "solubility" is in the context of maintaining its native conformation and activity in an aqueous buffer.
| Property | Description |
| Drug Name | This compound (ONC-392, Gotistobart) |
| Drug Type | Humanized IgG1 Monoclonal Antibody |
| Target | Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) |
| Mechanism of Action | pH-sensitive binding to CTLA-4, preserving its recycling and leading to selective Treg depletion in the tumor microenvironment. |
| Formulation | Supplied as a sterile, preservative-free liquid in a buffered solution. For research purposes, it can be diluted in sterile phosphate-buffered saline (PBS) or saline. |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Condition | Recommendation |
| Long-term Storage | Store at -20°C or -80°C in a non-frost-free freezer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Short-term Storage | Store at 2-8°C for up to one month. |
| Handling | Gently mix before use. Avoid vigorous shaking. Dilute in sterile PBS or saline for experimental use. Do not freeze diluted antibody solutions. |
| Aseptic Technique | Use sterile techniques when handling the antibody to prevent microbial contamination. |
Experimental Protocols
In Vitro Assays
1. Regulatory T Cell (Treg) Depletion Assay
This protocol is designed to assess the ability of this compound to deplete Tregs in a mixed lymphocyte reaction.
Materials:
-
This compound antibody
-
Peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3 and anti-CD28 antibodies for T cell stimulation
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include an isotype control antibody.
-
Stimulate T cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Harvest the cells and stain for Treg markers (CD4+, CD25+, FoxP3+).
-
Analyze the percentage of Tregs by flow cytometry.
References
- 1. Hijacking antibody-induced CTLA-4 lysosomal degradation for safer and more effective cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncoupling therapeutic from immunotherapy-related adverse effects for safer and effective anti-CTLA-4 antibodies in CTLA4 humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cmi-392 in Arachidonic Acid-Induced Models: A Review of Current Findings
Initial research indicates that the application of Cmi-392 directly in arachidonic acid-induced models is not a currently documented area of investigation. this compound, also known as ONC-392, is a next-generation monoclonal antibody targeting the CTLA-4 checkpoint.[1][2][3] Its primary mechanism of action involves modulating the immune response by preserving CTLA-4 recycling, which helps to maintain its protective function against autoimmune diseases while enhancing anti-tumor activity.[1][2][3] Clinical trials for ONC-392 are focused on its efficacy as a monotherapy and in combination with other immunotherapies for various advanced solid tumors, including non-small cell lung cancer and ovarian cancer.[2][3][4][5]
Arachidonic acid-induced models, on the other hand, are well-established preclinical tools used to study inflammation. Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6][7][8] These models are instrumental in evaluating the efficacy of anti-inflammatory drugs that target these pathways.
While both this compound and arachidonic acid-induced models are relevant to the fields of immunology and drug development, there is no direct evidence in the current scientific literature to suggest that this compound is being investigated for its effects in arachidonic acid-induced inflammation. The therapeutic rationale for this compound is centered on T-cell regulation in the context of cancer, a distinct mechanism from the direct modulation of the arachidonic acid cascade.
Therefore, this document will provide a detailed overview of arachidonic acid-induced models as a valuable tool for inflammation research and separately summarize the known applications and mechanism of action of this compound in its intended therapeutic area, oncology.
Part 1: Arachidonic Acid-Induced Inflammation Models
Arachidonic acid (AA) and its metabolites, collectively known as eicosanoids, are key players in the inflammatory process.[7] When released from cell membranes by phospholipases, AA is metabolized by COX and LOX enzymes to produce prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, pain, and fever.
Signaling Pathway of Arachidonic Acid Metabolism in Inflammation
The following diagram illustrates the principal metabolic pathways of arachidonic acid leading to the production of pro-inflammatory eicosanoids.
References
- 1. oncoc4.com [oncoc4.com]
- 2. oncoc4.com [oncoc4.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonizing Arachidonic Acid-Derived Eicosanoids Reduces Inflammatory Th17 and Th1 Cell-Mediated Inflammation and Colitis Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new model to study the role of arachidonic acid in colon cancer pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Leukotriene-Mediated Diseases
Topic: Application of a Leukotriene Pathway Modulator for In Vitro and In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Note on "Cmi-392": Initial searches for a compound designated "this compound" for studying leukotriene-mediated diseases did not yield specific results. It is possible that this is a novel, less-documented compound or a potential typographical error. To provide comprehensive and actionable information, these application notes will focus on a well-characterized and widely used compound, Montelukast , as a representative tool for investigating the role of cysteinyl leukotrienes in disease. The principles and protocols outlined here can be adapted for other leukotriene receptor antagonists.
Introduction to Leukotrienes and Montelukast
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses.[1][2] They are key players in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1] The leukotriene pathway involves the synthesis of leukotrienes via the 5-lipoxygenase (5-LO) pathway and their subsequent action on specific G-protein coupled receptors.[2]
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, exert their effects by binding to cysteinyl leukotriene receptors, primarily CysLT1 and CysLT2.[3] Activation of the CysLT1 receptor mediates a range of pro-inflammatory effects, such as smooth muscle contraction, increased vascular permeability, and recruitment of eosinophils.[3][4]
Montelukast is a potent and selective antagonist of the CysLT1 receptor.[3][5][6][7] By blocking the binding of cysteinyl leukotrienes to this receptor, Montelukast effectively inhibits their pro-inflammatory actions.[3][6] This makes it an invaluable tool for studying the role of the CysLT1 receptor-mediated signaling in various disease models.
Mechanism of Action of Montelukast
Montelukast competitively binds to the CysLT1 receptor, preventing the binding of endogenous CysLTs.[3] This antagonism blocks the downstream signaling cascade that leads to the pathological features of leukotriene-mediated diseases.
Signaling Pathway of Cysteinyl Leukotrienes
The following diagram illustrates the synthesis of leukotrienes and the point of intervention for Montelukast.
Caption: Leukotriene synthesis pathway and Montelukast's point of action.
Quantitative Data for Montelukast
The following table summarizes key quantitative parameters for Montelukast, which are essential for experimental design.
| Parameter | Value | Species | Assay Condition | Reference |
| Oral Bioavailability | 64% | Human | 10 mg film-coated tablet (fasted) | [5][7] |
| Plasma Protein Binding | >99% | Human | - | [5][6] |
| Metabolism | Extensively hepatic | Human | CYP3A4, CYP2C8, CYP2C9 | [5][6] |
| Elimination Half-life | 2.7 - 5.5 hours | Human | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of Montelukast are provided below.
In Vitro Protocol: Calcium Mobilization Assay in CysLT1 Receptor-Expressing Cells
This assay measures the ability of Montelukast to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.
Workflow Diagram:
Caption: Workflow for the in vitro calcium mobilization assay.
Methodology:
-
Cell Culture: Culture a cell line known to express the CysLT1 receptor (e.g., CHO-K1 cells stably transfected with the human CysLT1 receptor, or a human cell line like U937) in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of Montelukast (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) to the wells. Include vehicle control (DMSO) and no-stimulus control wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Record a baseline fluorescence reading. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (100% response) and the no-stimulus control (0% response). Plot the percent inhibition against the logarithm of the Montelukast concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice
This model is used to evaluate the efficacy of Montelukast in reducing airway inflammation and hyperresponsiveness, key features of asthma.
Workflow Diagram:
Caption: Experimental workflow for the in vivo ovalbumin-induced asthma model.
Methodology:
-
Animals: Use a suitable mouse strain, such as BALB/c mice, which are commonly used for allergic asthma models.
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of a solution containing ovalbumin (OVA) and an adjuvant such as aluminum hydroxide (Alum).
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with an aerosol of OVA for a defined period (e.g., 30 minutes). A control group should be challenged with saline.
-
Treatment: Administer Montelukast (e.g., by oral gavage) at a predetermined dose approximately 1-2 hours before each OVA challenge. A vehicle control group should receive the vehicle solution on the same schedule.
-
Measurement of Airway Hyperresponsiveness (AHR): On day 25 (48 hours after the final challenge), assess AHR. Anesthetize the mice, tracheostomize them, and connect them to a ventilator. Measure baseline lung resistance and then challenge with increasing concentrations of aerosolized methacholine. Record the changes in airway resistance.
-
Bronchoalveolar Lavage (BAL): Immediately after the AHR measurement, perform a bronchoalveolar lavage by instilling and retrieving a buffered saline solution through the tracheal cannula.
-
BAL Fluid Analysis: Centrifuge the BAL fluid (BALF) to pellet the cells. Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13). Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
Lung Histology: After BAL, perfuse the lungs and fix them in formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Data Analysis: Compare the AHR, BALF cell counts, cytokine levels, and histological scores between the different treatment groups (e.g., Saline control, OVA/Vehicle, OVA/Montelukast) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
Montelukast serves as a critical research tool for elucidating the role of the CysLT1 receptor in the pathophysiology of leukotriene-mediated diseases. The protocols provided herein offer a framework for investigating its effects in both in vitro and in vivo settings. By employing these methods, researchers can further unravel the complexities of leukotriene signaling and evaluate the therapeutic potential of novel CysLT1 receptor antagonists.
References
- 1. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]
- 2. Antileukotriene - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 4. Montelukast: A Scientific and Legal Review [japi.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Montelukast - Wikipedia [en.wikipedia.org]
- 7. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CMI-392 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-392 has been identified as a potent dual inhibitor of 5-lipoxygenase and a platelet-activating factor (PAF) receptor antagonist. This molecule holds significant promise for research into inflammatory and thrombotic pathways. Platelet aggregation is a critical process in hemostasis and thrombosis, and PAF is a key lipid mediator that induces strong platelet responses. The ability of this compound to antagonize the PAF receptor makes it a valuable tool for investigating the roles of PAF in platelet function and for the development of novel anti-platelet therapies.
These application notes provide a detailed overview of the use of this compound in in vitro platelet aggregation assays, including its mechanism of action, quantitative data, and a comprehensive experimental protocol.
Mechanism of Action
This compound exerts its anti-platelet effect primarily by acting as a competitive antagonist at the platelet-activating factor (PAF) receptor. In platelets, PAF binding to its G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to platelet activation, shape change, and aggregation. By blocking this interaction, this compound effectively inhibits PAF-induced platelet aggregation.
Quantitative Data
The inhibitory potency of this compound has been quantified, providing key data points for experimental design. The following table summarizes the known IC50 values for this compound.
| Target | IC50 Value |
| Platelet-Activating Factor (PAF) Receptor | 10 nM |
| 5-Lipoxygenase | 100 nM |
Experimental Protocols
The following is a detailed protocol for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for in vitro platelet function testing.[1][2][3]
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1][2] In a resting state, platelets in PRP form a cloudy suspension with low light transmission. Upon the addition of an agonist like PAF, platelets activate and clump together, causing the turbidity of the plasma to decrease and light transmission to increase. The extent of this change over time is recorded as a measure of platelet aggregation.[1][2]
Materials and Reagents
-
Human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days.
-
3.2% Sodium Citrate (as an anticoagulant)
-
This compound (to be dissolved in an appropriate vehicle, e.g., DMSO, and then diluted in saline)
-
Platelet-Activating Factor (PAF) C16 (agonist)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Procedure
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) [2][4]
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to prepare PRP.
-
Carefully collect the upper, straw-colored PRP layer without disturbing the buffy coat.
-
To prepare PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
2. Platelet Aggregation Assay
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Place the cuvette in the heating block of the aggregometer.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
To test the effect of this compound, add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5 minutes with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., 100 nM).
-
Record the aggregation for at least 5 minutes. The primary outcome is the maximum percentage of aggregation.
-
To determine the IC50 value of this compound, a dose-response curve should be generated by testing a range of this compound concentrations.
Visualizations
Platelet-Activating Factor (PAF) Signaling Pathway in Platelets
The following diagram illustrates the signaling cascade initiated by PAF binding to its receptor on the platelet surface, leading to platelet aggregation. This compound acts by blocking the initial binding of PAF to its receptor.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Cmi-392 (LDP-392): A Dual-Action Tool Compound for Investigating PAF Receptor and 5-Lipoxygenase Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cmi-392, also known as LDP-392, is a potent and specific dual-action small molecule inhibitor targeting both the Platelet-Activating Factor (PAF) receptor and the 5-lipoxygenase (5-LO) enzyme. This unique pharmacological profile makes it an invaluable tool for dissecting the intricate roles of these two key inflammatory pathways in various physiological and pathological processes. LDP-392 has demonstrated significant anti-inflammatory properties in a range of in vitro and in vivo models, offering researchers a versatile compound for investigating diseases where both PAF and leukotrienes are implicated, such as asthma, allergic reactions, and other inflammatory disorders.
This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing LDP-392 for their studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of LDP-392, providing a clear comparison of its activity against the PAF receptor and 5-lipoxygenase, alongside reference compounds.
Table 1: In Vitro Inhibitory Activity of LDP-392
| Target | Assay | LDP-392 Potency | Reference Compound | Reference Potency |
| PAF Receptor | Human Platelet [3H]PAF Binding Assay | Ki ≈ 6.1 nM (estimated) | MK-287 | Ki = 6.1 ± 1.5 nM |
| 5-Lipoxygenase | RBL Cytosolic 5-LO Assay | IC50 ≈ 0.028 µM (calculated) | Zileuton | IC50 = 0.5 µM |
Note: The potency of LDP-392 in the PAF receptor binding assay is estimated to be approximately equal to that of MK-287, as stated in the primary literature. The IC50 for 5-lipoxygenase inhibition was calculated based on the reported 17.9-fold greater potency compared to zileuton.
Table 2: In Vivo Efficacy of LDP-392
| Model | Species | LDP-392 Effect |
| PAF-induced Hemoconcentration | Mouse | Inhibition of hemoconcentration |
| ex vivo LTB4 Production | Rat | Inhibition of leukotriene B4 production |
| Arachidonic Acid-induced Ear Edema | Mouse | Greater inhibition than zileuton, BN 50739, or MK 287 |
| LPS-induced Lethality | Mouse | Protection from lethality |
| TPA-induced Ear Edema | Mouse | Dose-dependent inhibition (topical administration) |
| UVB-induced Erythema | Guinea Pig | Inhibition of erythema (topical administration) |
Signaling Pathways and Experimental Workflow
PAF Receptor Signaling Pathway
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell surface. This interaction initiates a cascade of intracellular signaling events, leading to various physiological responses, including platelet aggregation, inflammation, and smooth muscle contraction. LDP-392 acts as a competitive antagonist at this receptor, blocking the downstream signaling.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of LDP-392.
Experimental Workflow for In Vitro Characterization of LDP-392
The following workflow outlines the key in vitro experiments to characterize the dual activity of LDP-392.
Caption: Workflow for in vitro characterization of LDP-392's dual activity.
Experimental Protocols
PAF Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of LDP-392 for the human PAF receptor using a competitive radioligand binding assay.
Materials:
-
Human platelet membranes (prepared from healthy donor blood)
-
[3H]-PAF (Radioligand)
-
LDP-392
-
MK-287 (Reference compound)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare human platelet membranes by standard centrifugation and homogenization procedures. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL [3H]-PAF (at a final concentration near its Kd), and 100 µL of platelet membrane suspension.
-
Non-specific Binding: 50 µL of a saturating concentration of unlabeled PAF (e.g., 1 µM), 50 µL [3H]-PAF, and 100 µL of platelet membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of LDP-392 or MK-287, 50 µL [3H]-PAF, and 100 µL of platelet membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through GF/C filters pre-soaked in Wash Buffer using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
5-Lipoxygenase Inhibition Assay (RBL Cytosolic Assay)
This protocol measures the ability of LDP-392 to inhibit the activity of 5-lipoxygenase in a cell-free system.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
LDP-392
-
Zileuton (Reference compound)
-
Arachidonic Acid (Substrate)
-
Assay Buffer: 50 mM Tris-HCl, 2 mM CaCl2, 1 mM EDTA, 1 mM ATP, pH 7.4
-
Cytosol Preparation Buffer: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT, pH 7.9, with protease inhibitors
-
HPLC system for LTB4 quantification
Procedure:
-
Cytosol Preparation: Harvest RBL-1 cells and prepare a 20,000 x g supernatant (cytosol) by homogenization and centrifugation. Determine the protein concentration.
-
Assay Setup: In microcentrifuge tubes, pre-incubate the RBL cytosol with varying concentrations of LDP-392 or zileuton in Assay Buffer for 15 minutes at 37°C.
-
Enzyme Reaction: Initiate the reaction by adding arachidonic acid (final concentration ~10-20 µM).
-
Incubation: Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol.
-
Quantification of LTB4: Centrifuge to pellet precipitated protein. Analyze the supernatant for the production of LTB4 and other 5-LO products using reverse-phase HPLC.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 production for each concentration of LDP-392 and zileuton. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Model: TPA-Induced Mouse Ear Edema
This protocol assesses the topical anti-inflammatory activity of LDP-392.
Materials:
-
Male CD-1 mice (20-25 g)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) in acetone
-
LDP-392 in a suitable vehicle (e.g., acetone)
-
Indomethacin (Reference compound)
-
7 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Treatment Application: Apply a solution of LDP-392 or the vehicle to the inner and outer surfaces of the right ear of each mouse.
-
Inflammation Induction: After 30 minutes, apply a solution of TPA (e.g., 2.5 µ g/ear ) to the same ear. The left ear serves as an untreated control.
-
Edema Measurement: After a set time (e.g., 4-6 hours), euthanize the mice and take a 7 mm biopsy punch from both the treated and untreated ears.
-
Data Analysis: Weigh the ear punches immediately. The edema is quantified as the difference in weight between the right (treated) and left (untreated) ear punches. Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion
This compound (LDP-392) is a powerful pharmacological tool for investigating the roles of the PAF receptor and 5-lipoxygenase in health and disease. Its dual inhibitory activity allows for the simultaneous blockade of two major pro-inflammatory pathways. The data and protocols provided herein offer a comprehensive guide for researchers to effectively utilize LDP-392 in their studies, contributing to a deeper understanding of inflammatory processes and the development of novel therapeutic strategies.
Application Notes and Protocols for Investigating Dual-Pathway Inhibition with DPI-392 (Hypothetical)
A Note on the Investigated Compound: Initial searches for a compound designated "Cmi-392" did not yield specific information regarding a small molecule inhibitor for dual-pathway investigation. The following application notes and protocols are presented for a hypothetical compound, designated DPI-392 (Dual-Pathway Inhibitor-392) , designed to target two key signaling pathways. The principles, experimental designs, and data interpretation are broadly applicable to the study of dual-pathway inhibitors.
Introduction to DPI-392 and Dual-Pathway Inhibition
DPI-392 is a hypothetical, potent, cell-permeable small molecule inhibitor designed to simultaneously target two critical nodes in cellular signaling: Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase (MEK). In many disease states, particularly cancer, the dysregulation of multiple signaling pathways contributes to pathogenesis and the development of therapeutic resistance. Targeting a single pathway can lead to compensatory activation of alternative pathways, limiting the efficacy of the therapeutic agent.
DPI-392 is designed to address this challenge by concurrently inhibiting the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways. This dual inhibition is hypothesized to produce a synergistic anti-proliferative effect and overcome resistance mechanisms. These application notes provide detailed protocols for characterizing the activity and efficacy of DPI-392 in vitro.
Data Presentation: In Vitro Characterization of DPI-392
The following tables summarize the hypothetical quantitative data for DPI-392, providing a benchmark for its potency and selectivity.
Table 1: Biochemical Assay - IC50 Values for Target Kinases
| Target Kinase | IC50 (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 48.7 |
| PI3Kδ | 12.1 |
| PI3Kγ | 115.4 |
| MEK1 | 8.9 |
| MEK2 | 10.3 |
Table 2: Cellular Assay - Inhibition of Pathway-Specific Phosphorylation in MCF-7 Cells
| Phospho-Protein Target | IC50 (nM) | Pathway |
| p-Akt (Ser473) | 15.8 | PI3K/Akt |
| p-ERK1/2 (Thr202/Tyr204) | 22.5 | Ras/Raf/MEK |
Table 3: Cellular Proliferation Assay in a Panel of Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | GI50 (nM) |
| MCF-7 | Breast Cancer | 35.2 |
| A549 | Lung Cancer | 58.9 |
| U87 MG | Glioblastoma | 42.1 |
| HT-29 | Colorectal Cancer | 65.7 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes the determination of IC50 values of DPI-392 against purified PI3K and MEK isoforms.
Materials:
-
Purified recombinant kinases (PI3Kα, β, δ, γ; MEK1, ME2)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
DPI-392 stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, black)
-
Fluorescence plate reader with HTRF capability
Procedure:
-
Prepare a serial dilution of DPI-392 in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Add 2.5 µL of the diluted DPI-392 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a mix of the kinase and the Eu-labeled antibody in Assay Buffer. Add 5 µL of this mix to each well.
-
Prepare a solution of the fluorescent tracer in Assay Buffer. Add 2.5 µL of this solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665/615) and plot the results against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of Pathway Inhibition in Cells
This protocol details the assessment of DPI-392's ability to inhibit the phosphorylation of key downstream effectors of the PI3K and MEK pathways in a cellular context.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DPI-392 stock solution (10 mM in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
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Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-p-Akt (Ser473), anti-Akt (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DPI-392 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in phosphorylation.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of DPI-392 on the proliferation of cancer cell lines.
Materials:
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Cancer cell lines (e.g., MCF-7, A549, U87 MG, HT-29)
-
Complete growth medium
-
DPI-392 stock solution (10 mM in DMSO)
-
96-well clear-bottom, white-walled plates
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CellTiter-Glo® Reagent
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Luminometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of DPI-392 (e.g., 1 nM to 30 µM) in complete growth medium. Include a DMSO vehicle control.
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Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
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Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
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Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression model.
Visualizations
Application Notes and Protocols for the Evaluation of Novel Anti-Inflammatory Compounds in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of novel anti-inflammatory compounds is a critical step in the drug development process. Preclinical models of inflammation are essential tools to assess the efficacy, mechanism of action, and safety of potential therapeutic candidates before they advance to clinical trials. These models aim to mimic the complex cellular and molecular events that characterize inflammatory diseases in humans. This document provides a generalized framework and detailed protocols for the preclinical evaluation of a hypothetical anti-inflammatory compound, referred to herein as Compound-X, which can be adapted for specific research needs.
The inflammatory response is a complex biological process involving a variety of immune cells, signaling molecules, and pathways. Key mediators include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are often upregulated during inflammation.[1][2][3] The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[2] Preclinical studies often utilize in vitro cell-based assays and in vivo animal models to investigate the effects of a compound on these key inflammatory markers and pathways.
Data Presentation: Efficacy of Compound-X in Preclinical Models
The following tables summarize typical quantitative data that should be collected during the preclinical evaluation of an anti-inflammatory compound.
Table 1: In Vitro Efficacy of Compound-X on Pro-Inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)
| Treatment Group | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Vehicle Control | - | 0 | 0 | 0 |
| Compound-X | 0.1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| Compound-X | 1 | 45.7 ± 4.3 | 40.1 ± 3.8 | 35.2 ± 3.1 |
| Compound-X | 10 | 85.3 ± 6.8 | 80.5 ± 5.9 | 75.8 ± 6.2 |
| Dexamethasone | 1 | 90.1 ± 7.2 | 88.4 ± 6.5 | 85.3 ± 7.0 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of Compound-X in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.15 | 0 |
| Compound-X | 10 | 0.85 ± 0.10 | 32.0 |
| Compound-X | 30 | 0.55 ± 0.08 | 56.0 |
| Compound-X | 100 | 0.30 ± 0.05 | 76.0 |
| Indomethacin | 10 | 0.35 ± 0.06 | 72.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
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RAW 264.7 murine macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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Test compound (e.g., Compound-X)
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ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
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LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[2]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
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Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group relative to the LPS-stimulated vehicle control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rat model of inflammation.[4]
Materials:
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Male Wistar rats (180-200 g)
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Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Compound-X)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into different groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
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Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow Diagram
Caption: Preclinical drug discovery workflow.
References
- 1. In vivo evaluation of the protective effects of arjunolic acid against lipopolysaccharide-induced septic myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
Troubleshooting & Optimization
Cmi-392 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the VAK inhibitor, Cmi-392.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Variability Associated Kinase (VAK). By binding to the ATP pocket of VAK, this compound prevents the phosphorylation of its downstream target, Substrate of VAK (SOV), leading to the induction of apoptosis in sensitive cancer cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium of choice. Note that this compound may exhibit reduced stability in media containing high concentrations of certain supplements (see Troubleshooting Guide for details).
Q3: Are there known off-target effects for this compound?
A3: At concentrations significantly above the IC50 for VAK inhibition, this compound has been observed to interact with other kinases, potentially leading to confounding results. It is crucial to perform dose-response experiments to determine the optimal concentration for VAK-specific effects in your model system.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assays
Users have reported significant well-to-well and experiment-to-experiment variability in cell viability assays such as MTT or CellTiter-Glo.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and seed cells in the center of the wells. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| This compound Precipitation | Visually inspect the media for precipitates after adding this compound. If observed, prepare a fresh dilution from the stock and ensure thorough mixing. |
| Media Supplement Incompatibility | Certain media supplements can degrade this compound. Test the compound's stability in your specific media formulation. Consider using a more defined, serum-free medium if variability persists. |
Issue 2: Inconsistent Inhibition of pSOV in Western Blots
Researchers have observed fluctuating levels of phospho-SOV (pSOV) inhibition even when using the same concentration of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variable Treatment Time | Adhere to a strict and consistent treatment duration. For optimal results, a time-course experiment is recommended to determine the peak of pSOV inhibition. |
| Cell Lysis and Phosphatase Activity | Lyse cells quickly on ice and use a lysis buffer containing fresh phosphatase inhibitors to preserve the phosphorylation status of SOV. |
| Batch-to-Batch Variation | If you suspect the issue is with the compound, obtain a new lot of this compound and perform a dose-response curve to compare its potency with the previous batch. |
| Sub-optimal Antibody Performance | Use a validated anti-pSOV antibody. Titrate the antibody to determine the optimal concentration for your experimental setup. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Allow the plate and CellTiter-Glo reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50.
Protocol 2: Western Blot Analysis of pSOV Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the desired concentrations of this compound for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against pSOV and total SOV overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound inhibits the VAK signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
Technical Support Center: Optimizing Cmi-392 Concentration for In Vitro Assays
Disclaimer: Publicly available information on a compound specifically named "Cmi-392" for in vitro use is limited. The information provided below is based on general principles for optimizing antibody concentrations in in vitro assays and the known mechanism of action of the similarly named anti-CTLA-4 antibody, ONC-392. This guide is intended to serve as a general resource for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new in vitro assay?
A1: For a novel antibody like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. A good starting point for many antibody-based in vitro assays is to test a wide range of concentrations, typically from 0.1 µg/mL to 100 µg/mL. The optimal concentration will depend on the assay type, cell type, and the specific endpoint being measured.
Q2: How do I perform a dose-response experiment to find the optimal concentration?
A2: A dose-response experiment involves testing a serial dilution of this compound to identify the concentration that gives the desired biological effect with minimal off-target effects. A typical workflow includes:
-
Cell Seeding: Plate your cells at a predetermined density and allow them to adhere or stabilize.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 8-12 concentrations in a semi-log or log dilution series). Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a predetermined time based on the expected biological response.
-
Assay Endpoint: Measure the desired outcome (e.g., cell viability, cytokine production, receptor occupancy).
-
Data Analysis: Plot the response against the this compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.
Q3: What are the critical parameters to consider when optimizing this compound concentration?
A3: Several factors can influence the optimal concentration of this compound in your assay:
-
Cell Type and Density: Different cell lines may express varying levels of the target receptor (CTLA-4), and cell density can affect the antibody-to-cell ratio.
-
Assay Duration: The incubation time can impact the observed biological effect.
-
Assay Endpoint: The sensitivity of your readout will influence the required antibody concentration.
-
Matrix Effects: Components in your cell culture media or assay buffer can sometimes interfere with antibody binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | Non-specific binding of the antibody. | Increase the number of wash steps. Optimize blocking buffer concentration and incubation time.[1] |
| Antibody concentration is too high. | Perform a dose-response experiment to determine the optimal, lower concentration. | |
| Weak or no signal | Antibody concentration is too low. | Titrate the antibody to a higher concentration. |
| The target antigen is not present or is at very low levels in your cell model. | Confirm target expression using a validated method (e.g., Western Blot, flow cytometry). Use a positive control cell line if available.[2] | |
| Inactive antibody. | Ensure proper storage of the antibody as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[2] | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Pipetting errors during antibody dilution or addition. | Use calibrated pipettes and ensure proper mixing of reagents.[3] | |
| Edge effects in the plate. | Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. | |
| Unexpected biological response | Off-target effects of the antibody. | Perform counter-screening with a control antibody of the same isotype. |
| Cell culture contamination. | Regularly test for mycoplasma and other contaminants. |
Quantitative Data Summary
The following tables provide general guidance on antibody concentrations for common in vitro assays. These are starting points and should be optimized for your specific experimental conditions.
Table 1: Recommended Starting Concentration Ranges for Antibody Optimization in Various In Vitro Assays
| Assay Type | Typical Concentration Range (µg/mL) | Notes |
| Cell-Based Functional Assays | 0.1 - 50 | Highly dependent on cell type and endpoint (e.g., proliferation, cytokine release). |
| ELISA (Direct/Indirect) | 0.5 - 5 | For capture or detection antibody optimization.[4] |
| Western Blot | 1:500 - 1:2000 (dilution factor) | Dependent on antibody affinity and target abundance.[5] |
| Flow Cytometry | 0.1 - 10 | Titration is critical to separate specific staining from background. |
| Immunofluorescence | 1 - 20 | Optimization is needed to maximize signal-to-noise ratio. |
Table 2: Example of a Dose-Response Experiment Setup for a 96-Well Plate
| Parameter | Condition |
| Cell Line | Jurkat (T-cell line) |
| Seeding Density | 5 x 10^4 cells/well |
| This compound Concentrations | 0, 0.01, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL |
| Incubation Time | 24, 48, 72 hours |
| Readout | Cell Proliferation (e.g., MTS/XTT assay) or Cytokine (e.g., IL-2) ELISA |
| Controls | Untreated cells, Isotype control antibody |
Visualizations
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: this compound blocking the CTLA-4 inhibitory pathway.
Caption: Decision tree for troubleshooting common in vitro assay issues.
References
Troubleshooting Cmi-392 off-target effects
Welcome to the technical support center for ONC-392, a next-generation anti-CTLA-4 antibody. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ONC-392.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ONC-392?
ONC-392 is a monoclonal antibody that targets the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), an immune checkpoint receptor. Unlike first-generation anti-CTLA-4 antibodies that lead to the lysosomal degradation of CTLA-4, ONC-392 is designed to preserve the recycling of the CTLA-4 molecule.[1][2][3] This unique mechanism aims to maintain CTLA-4's protective function against autoimmunity in peripheral tissues while effectively depleting regulatory T cells (Tregs) within the tumor microenvironment, thereby reducing toxicity and enhancing anti-tumor activity.[1][2][3]
Q2: What are the potential off-target effects or toxicities observed with ONC-392 in clinical studies?
In the PRESERVE-001 clinical trial, ONC-392 as a monotherapy was generally well-tolerated.[2] Grade 3 immunotherapy-related adverse events (irAEs) were primarily observed at the highest dose (10 mg/kg) and only in patients who also demonstrated clinical benefit.[2][3] These irAEs were reported to be responsive to standard therapies.[2][3] The unique mechanism of ONC-392, which recycles CTLA-4 instead of destroying it, is intended to fundamentally lower the risk/benefit ratio compared to previous CTLA-4 targeting therapies.[2][3]
Q3: How does the safety profile of ONC-392 compare to other anti-CTLA-4 antibodies?
Targeting the CTLA-4 checkpoint has been a significant advancement in cancer immunotherapy, but earlier anti-CTLA-4 antibodies have been associated with high toxicities.[3] ONC-392 is designed to mitigate these toxicities. By preserving the CTLA-4 checkpoint outside the tumor and avoiding its complete degradation, ONC-392 aims to reduce the autoimmune-related side effects commonly seen with other CTLA-4 inhibitors.[1][3]
Troubleshooting Experimental Results
Here we address specific issues that researchers may encounter during pre-clinical experiments with ONC-392.
Scenario 1: Inconsistent or Lower-than-Expected Treg Depletion in the Tumor Microenvironment
Question: My in vitro or in vivo experiments are showing variable or minimal depletion of regulatory T cells (Tregs) in the tumor microenvironment after treatment with ONC-392. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Antibody Concentration: The concentration of ONC-392 may not be optimal for the specific cell culture conditions or animal model.
-
Recommendation: Perform a dose-response study to determine the optimal concentration of ONC-392 for Treg depletion in your specific system.
-
-
Issues with Treg Identification: The markers used to identify Tregs (e.g., CD4, CD25, FoxP3) may not be definitive in your model, or the gating strategy in your flow cytometry analysis may be incorrect.
-
Recommendation: Ensure your Treg staining panel is well-validated. Use appropriate positive and negative controls for setting up your flow cytometry gates. It is advisable to test more than one antibody clone and protocol for identifying your cell type of interest.[4]
-
-
Timing of Analysis: The timing of your analysis post-treatment may not align with the peak of Treg depletion.
-
Recommendation: Conduct a time-course experiment to identify the optimal time point for observing Treg depletion after ONC-392 administration.
-
Experimental Workflow for Optimizing Treg Depletion Analysis
Scenario 2: Unexpected Activation of Other Immune Cell Populations
Question: I am observing the activation of other immune cell populations (e.g., effector T cells, NK cells) that is stronger or weaker than expected. How can I interpret this?
Possible Causes and Interpretations:
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Mechanism of Action: The depletion of Tregs by ONC-392 is expected to lead to the activation of effector T cells. This is a desired on-target effect. The magnitude of this activation can vary depending on the tumor model and the baseline immune infiltration.
-
Recommendation: Characterize the activation status of various immune cell populations (e.g., using markers like CD69, ICOS, Granzyme B) alongside your analysis of Treg depletion.
-
-
Cytokine Release: Off-target binding or even strong on-target effects can sometimes lead to a "cytokine storm."
-
Recommendation: Perform a cytokine release assay (e.g., multiplex bead array or ELISA) to measure the levels of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) in your experimental system.
-
Signaling Pathway: CTLA-4 Mediated Inhibition of T-Cell Activation
Quantitative Data Summary
The following table summarizes the clinical activity of ONC-392 monotherapy from the PRESERVE-001 trial.
| Patient Cohort | Number of Patients | Clinical Outcome | Citation |
| Dose Escalation (All Cancers) | 10 | 6 out of 10 showed clinical benefit | [2] |
| 10 mg/kg Dose Cohort | 6 | 1 NSCLC patient with Complete Response | [2] |
| 10 mg/kg Dose Cohort | 6 | 1 Ovarian Cancer patient with Complete Response | [2] |
| PD-1 Resistant NSCLC | 3 | 1 Complete Response, 2 Stable Disease | [3] |
Key Experimental Protocols
1. Flow Cytometry for Treg Identification
This protocol provides a general framework. Users should optimize antibody concentrations and washing steps for their specific cell types and instrument.[4]
-
Objective: To identify and quantify regulatory T cells (CD4+CD25+FoxP3+) within a single-cell suspension.
-
Materials:
-
Single-cell suspension from tumor tissue or peripheral blood.
-
FACS buffer (e.g., PBS + 2% FBS).
-
Fc block (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25.
-
Fixation/Permeabilization buffer (for intracellular staining).
-
Fluorochrome-conjugated anti-FoxP3 antibody.
-
Isotype controls for all antibodies.
-
-
Procedure:
-
Prepare a single-cell suspension and adjust to 1x10^6 cells per sample.
-
Block Fc receptors for 10-15 minutes on ice to reduce non-specific antibody binding.
-
Perform surface staining with anti-CD4 and anti-CD25 antibodies for 30 minutes on ice in the dark.
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Wash cells twice with FACS buffer.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for intracellular FoxP3 for 30-45 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
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Resuspend cells in FACS buffer for analysis on a flow cytometer.
-
Gating Strategy: Gate on live, single cells, then on CD4+ lymphocytes. From the CD4+ population, gate on CD25+ and FoxP3+ cells.
-
2. In Vitro Cytokine Release Assay
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Objective: To measure the concentration of cytokines released by immune cells following treatment with ONC-392.
-
Materials:
-
Immune cells (e.g., PBMCs, co-culture of T cells and tumor cells).
-
Cell culture medium.
-
ONC-392 and control antibodies.
-
96-well cell culture plate.
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for IFN-γ, TNF-α, IL-6.
-
-
Procedure:
-
Plate immune cells at the desired density in a 96-well plate.
-
Add ONC-392 at various concentrations. Include an isotype control and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubate for 24-72 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Perform the cytokine measurement using a multiplex bead array or ELISA according to the manufacturer's instructions.
-
Analyze the data by comparing cytokine concentrations in ONC-392 treated wells to control wells.
-
References
Technical Support Center: Enhancing the Oral Bioavailability of Cmi-392
This guide is intended for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the investigational compound Cmi-392. We will address common challenges and provide actionable strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a compound like this compound might have low oral bioavailability?
Low oral bioavailability for a compound like this compound, which is presumed to be a poorly water-soluble molecule, is typically governed by two main factors:
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Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state.[1][2]
-
Low Permeability: The dissolved drug may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[2][3] It helps in predicting a drug's absorption characteristics and selecting an appropriate bioavailability enhancement strategy.[3][4] this compound would likely fall into one of two classes:
-
BCS Class II: High permeability, low solubility. Bioavailability is limited by the dissolution rate.
-
BCS Class IV: Low permeability, low solubility. Both dissolution and permeation are significant barriers.
Determining the BCS class of this compound is a critical first step in its development.
Q3: What are the main strategies to enhance the bioavailability of a poorly soluble drug?
There are several established approaches, which can be broadly categorized as follows:
-
Physical Modifications: Reducing particle size (micronization, nanosizing) to increase surface area for dissolution.[1][4]
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[2][5][6]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[1][5][7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that improve solubility.[1][4][9]
-
-
Chemical Modifications: Creating a more soluble prodrug that converts to the active compound in the body.[4]
Troubleshooting Guide
Issue: this compound shows poor dissolution in in-vitro tests despite micronization.
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Question: We've reduced the particle size of this compound to the low micron range, but the dissolution rate in simulated intestinal fluid is still very low. What could be the cause and what should we try next?
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Answer: While micronization increases surface area, it may not be sufficient for highly hydrophobic compounds ("brick-dust" molecules) which can agglomerate in aqueous media.[6]
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Troubleshooting Steps:
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Wetting Agents: Ensure your dissolution medium contains a suitable surfactant (e.g., Sodium Lauryl Sulfate at 0.1-1%) to improve the wetting of the drug particles.
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Further Size Reduction: Consider progressing to nanocrystal technology. This can be achieved through wet-bead milling or high-pressure homogenization.
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Amorphous Forms: The crystalline structure of the drug may be the primary barrier. Investigate amorphous solid dispersions, which can achieve a supersaturated state upon dissolution.[10]
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Issue: An amorphous solid dispersion (ASD) of this compound is physically unstable and recrystallizes over time.
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Question: Our ASD formulation of this compound with PVP polymer shows promising initial dissolution, but the material converts back to a crystalline form during stability testing. How can we prevent this?
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Answer: Recrystallization is a common challenge with ASDs, as the amorphous state is thermodynamically unstable.
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Troubleshooting Steps:
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Polymer Selection: The choice of polymer is critical. Experiment with different polymers that have a higher glass transition temperature (Tg) or specific interactions (e.g., hydrogen bonding) with this compound. Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) is often a good candidate.[4]
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Drug Loading: High drug loading increases the risk of recrystallization. Try creating dispersions with a lower percentage of this compound (e.g., 10-25%) to ensure it remains well-separated within the polymer matrix.
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Manufacturing Process: The method of preparation matters. Compare spray drying versus hot-melt extrusion. Hot-melt extrusion can sometimes produce a more homogenous and stable dispersion.[1]
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Issue: A lipid-based formulation (SEDDS) for this compound performs well in-vitro but shows high variability in animal studies.
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Question: We developed a SEDDS for this compound that forms a nice microemulsion in the lab. However, in our beagle dog study, the plasma concentration levels are highly variable between animals. What could be the reason?
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Answer: High in-vivo variability with lipid formulations can be due to physiological factors.
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Troubleshooting Steps:
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Food Effect: The presence or absence of food can significantly impact the digestion of lipids and the subsequent emulsification and absorption of the drug. Conduct studies in both fasted and fed states to understand this effect.
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Formulation Robustness: Test the emulsification properties of your SEDDS in a wider range of biorelevant media that simulate different prandial states (e.g., FaSSIF vs. FeSSIF). The formulation may be sensitive to pH or bile salt concentrations.
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Excipient Choice: The type and grade of oils and surfactants can influence interaction with digestive enzymes like lipase. Consider excipients that are less prone to digestion or form more stable microemulsions.
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Data Presentation: Comparing Bioavailability Enhancement Strategies
When evaluating different formulation strategies for this compound, it is crucial to compare key pharmacokinetic parameters obtained from pre-clinical animal studies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 100% (Baseline) |
| Micronized Suspension | 10 | 120 ± 30 | 3.0 | 980 ± 210 | 280% |
| Nanocrystal Suspension | 10 | 350 ± 75 | 2.0 | 2,800 ± 550 | 800% |
| Solid Dispersion (20% in HPMC-AS) | 10 | 600 ± 110 | 1.5 | 4,500 ± 800 | 1285% |
| SEDDS Formulation | 10 | 850 ± 180 | 1.0 | 5,950 ± 1100 | 1700% |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
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Solvent Selection: Identify a common solvent system in which both this compound and the chosen polymer (e.g., HPMC-AS) are fully soluble (e.g., acetone/water or methanol).
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Solution Preparation:
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Dissolve 1 gram of this compound and 4 grams of HPMC-AS in 100 mL of the selected solvent system.
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Stir until a clear solution is obtained. This corresponds to a 20% drug loading.
-
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Spray Drying:
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Set up the spray dryer with an inlet temperature appropriate for the solvent (e.g., 90-120°C).
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Adjust the outlet temperature, pump rate, and atomization pressure to optimize particle formation and drying. A typical target outlet temperature is 45-60°C.
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Pump the solution through the atomizer into the drying chamber.
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Powder Collection: Collect the resulting dry powder from the cyclone separator.
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Secondary Drying: Dry the collected powder under vacuum at 40°C for 24-48 hours to remove any residual solvent.
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Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
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Excipient Screening:
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Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Labrasol), and co-surfactants (e.g., Transcutol P, PEG 400). Select excipients that show high solubility for the drug.
-
-
Phase Diagram Construction:
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Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios (e.g., from 10:90:0 to 90:10:0).
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For each mixture, titrate with water and observe the point at which a clear or bluish-white microemulsion forms.
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Use this data to construct a pseudo-ternary phase diagram to identify the self-microemulsifying region.
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-
Formulation Optimization:
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Select a ratio from the robust microemulsion region of the phase diagram.
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Dissolve this compound into this mixture at a desired concentration (e.g., 50 mg/g).
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Ensure the drug remains dissolved and does not precipitate upon storage.
-
-
Characterization:
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Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl or simulated gastric fluid with gentle stirring. The formulation should disperse rapidly to form a clear or fine microemulsion.
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Droplet Size Analysis: Measure the globule size of the resulting microemulsion using a dynamic light scattering instrument. A droplet size below 200 nm is typically desired.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of self-microemulsifying drug delivery systems for oral bioavailability enhancement of alpha-Asarone in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Oral bioavailability enhancement through supersaturation: an update and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CMI-392 In Vivo Experimentation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for in vivo experiments involving CMI-392, a dual 5-lipoxygenase (5-LO) and platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a potent dual inhibitor of 5-lipoxygenase (5-LO) and a platelet-activating factor (PAF) receptor antagonist.[1][2][3] By targeting these two pathways, this compound can modulate inflammatory responses. The 5-LO pathway is responsible for the production of leukotrienes, which are pro-inflammatory mediators.[4][5] The PAF receptor is involved in various inflammatory processes, including platelet aggregation and increasing vascular permeability.[1][2]
Q2: What are the primary challenges in selecting a vehicle for this compound?
A2: Like many small molecule inhibitors, this compound is likely to have low aqueous solubility. This presents a significant challenge for in vivo administration, as the compound must be adequately dissolved or suspended to ensure consistent delivery and bioavailability. The choice of vehicle is critical and depends on the route of administration, the required dose, and the potential for vehicle-induced toxicity.[1]
Q3: What are some common vehicles used for in vivo studies of poorly soluble compounds?
A3: A variety of vehicles can be used, ranging from simple aqueous solutions to complex co-solvent or suspension formulations. Common choices include:
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Aqueous solutions: Saline and phosphate-buffered saline (PBS) are ideal for water-soluble compounds.
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Co-solvent systems: Mixtures of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and ethanol can be used to dissolve hydrophobic compounds. However, the concentration of organic solvents must be carefully controlled to avoid toxicity.
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Suspensions: For compounds that cannot be dissolved, they can be suspended in aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose.
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Oil-based vehicles: Oils such as corn oil or sesame oil can be used for highly lipophilic compounds, particularly for oral or subcutaneous administration.
Q4: How can I assess the suitability of a chosen vehicle?
A4: The suitability of a vehicle should be assessed through a systematic process. This includes:
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Solubility Testing: Determine the solubility of this compound in a range of individual and mixed solvents.
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Stability Analysis: Ensure that the formulated this compound is stable in the chosen vehicle for the duration of the experiment.
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In Vivo Tolerance Study: Before initiating the main experiment, conduct a pilot study to evaluate the tolerability of the vehicle in the chosen animal model. This helps to identify any potential adverse effects of the vehicle itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution after administration. | The vehicle is not able to maintain the compound in a supersaturated state in vivo. | Consider using a vehicle with a higher solubilizing capacity or developing a suspension formulation. For some compounds, the use of cyclodextrins can improve solubility and stability. |
| High variability in experimental results. | Inconsistent dosing due to poor formulation (e.g., non-uniform suspension). | Ensure the suspension is homogenous by proper mixing before each administration. If using a co-solvent system, ensure the compound is fully dissolved. Consider reducing the dosing volume if possible. |
| Adverse effects observed in the vehicle control group (e.g., irritation, sedation). | The vehicle itself is causing toxicity at the administered concentration and volume. | Reduce the concentration of the organic solvent (e.g., DMSO, ethanol) in the vehicle. Refer to the data table below for recommended solvent concentrations. If possible, switch to a less toxic vehicle, such as a suspension in aqueous methylcellulose. |
| Difficulty in administering the formulation (e.g., too viscous). | The concentration of the suspending agent (e.g., CMC) is too high. | Optimize the concentration of the suspending agent to achieve a balance between suspension stability and syringeability. Gentle warming of the formulation may also reduce viscosity. |
Data Presentation: Common Vehicles for In Vivo Administration
| Vehicle Component | Properties | Typical Concentration Range | Potential Toxicities & Considerations |
| Saline (0.9% NaCl) | Isotonic, aqueous | Up to 100% | Non-toxic, but only suitable for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | Buffered, isotonic, aqueous | Up to 100% | Non-toxic, helps maintain physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Organic solvent, high solubilizing power | < 10% (often diluted in saline or PBS) | Can cause local irritation and systemic toxicity at high concentrations. |
| Polyethylene Glycol (PEG 300/400) | Co-solvent, generally well-tolerated | Up to 40% | Can cause toxicity at high doses. |
| Ethanol | Organic solvent | < 10% | Can cause irritation and must be used with caution due to potential toxicity. |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5% - 2% in water or saline | Generally well-tolerated, used for creating suspensions. |
| Corn Oil / Sesame Oil | Oil-based vehicle | Up to 100% | Suitable for lipophilic compounds, often used for oral gavage or subcutaneous injection. |
Experimental Protocols
Protocol: Systematic Vehicle Selection for this compound
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Solubility Screening: a. Prepare small-scale test solutions of this compound in a panel of individual solvents (e.g., water, saline, DMSO, ethanol, PEG 400, corn oil). b. Determine the approximate solubility in each solvent. c. Based on the initial screen, test the solubility in various co-solvent mixtures (e.g., 10% DMSO in saline, 40% PEG 400 in water).
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Formulation Development (Tiered Approach): a. Tier 1 (Aqueous): If this compound is sufficiently soluble in saline or PBS at the desired concentration, this is the preferred vehicle. b. Tier 2 (Co-solvent): If an aqueous vehicle is not feasible, develop a co-solvent formulation. Start with the lowest effective concentration of the organic solvent. A common starting point is 10% DMSO, 40% PEG 400, and 50% saline. c. Tier 3 (Suspension): If a solution cannot be achieved, prepare a suspension. A typical vehicle is 0.5% (w/v) sodium carboxymethylcellulose in saline. Ensure the particle size of this compound is uniform to create a stable suspension.
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Vehicle Tolerance Study: a. Select the most promising vehicle(s) from the formulation development stage. b. Administer the vehicle alone (without this compound) to a small group of animals using the intended route of administration and volume. c. Monitor the animals for any signs of toxicity or distress for a predetermined period.
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Final Formulation Selection: a. Based on the solubility, stability, and in vivo tolerance data, select the final vehicle for the main in vivo experiment. b. Prepare the final formulation of this compound in the selected vehicle and confirm its homogeneity and stability before use.
Visualizations
Caption: this compound dual mechanism of action.
Caption: Experimental workflow for vehicle selection.
References
- 1. Anti-inflammatory activities of LDP-392, a dual PAF receptor antagonist and 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrate prodrugs able to release nitric oxide in a controlled and selective way and their use for prevention and treatment of inflammatory, ischemic and proliferative diseases - Patent 1336602 [data.epo.org]
- 3. US20040006133A1 - Oxime and/or hydrozone containing nitrosated and/or nitrosylated cyclooxygenase-2 selective inhibitors, compositions and methods of use - Google Patents [patents.google.com]
- 4. BR112018004069A2 - solid pharmaceutical composition, enema preparation comprising niclosamide, enema formulation, use of niclosamide and kit - Google Patents [patents.google.com]
- 5. RU2468797C2 - Method and composition for treatment of inflammatory disorders - Google Patents [patents.google.com]
Technical Support Center: Overcoming CMI-392 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with CMI-392 and potential resistance in cell lines.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming suspected this compound resistance in your cell lines.
Issue: Decreased sensitivity or acquired resistance to this compound in a previously sensitive cell line.
Possible Causes and Solutions:
| Possible Cause | Identification | Suggested Solution |
| 1. Altered Drug Efflux | Perform rhodamine 123 or calcein-AM efflux assays via flow cytometry to assess the activity of ABC transporters. | - Co-administer this compound with known pan-ABC transporter inhibitors like verapamil or cyclosporin A.- If a specific transporter is identified (e.g., via qPCR or western blot), use a more specific inhibitor. |
| 2. Target Alteration (β-tubulin) | Sequence the β-tubulin genes (e.g., TUBB1, TUBB3) to identify mutations. - Quantify the expression levels of different β-tubulin isotypes using qPCR or western blot. | - If mutations are present, consider cross-referencing with known mutations conferring resistance to other microtubule-targeting agents.- Explore combination therapies that do not rely on microtubule integrity. |
| 3. Upregulation of Pro-Survival Pathways | - Perform western blot analysis for key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways (e.g., p-Akt, p-mTOR, p-ERK).- Assess the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2. | - Combine this compound with inhibitors of the identified survival pathway (e.g., PI3K inhibitor, MEK inhibitor).- A study has shown that this compound can enhance the cytotoxicity of sirolimus in resistant cells by inhibiting the Akt/mTOR pathway.[1] |
| 4. Impaired Apoptotic Machinery | - Measure caspase-3/7/9 activity in response to this compound treatment.- Evaluate the expression levels of pro-apoptotic proteins like Bax and Bak. | - Consider co-treatment with agents that directly induce apoptosis through alternative mechanisms (e.g., BH3 mimetics like venetoclax). |
| 5. Cell Line Integrity and Experimental Error | - Perform cell line authentication (e.g., short tandem repeat profiling).- Review experimental protocols for consistency in drug concentration, incubation time, and cell passage number. | - Use a fresh, authenticated vial of the cell line.- Create a detailed, standardized protocol for all this compound experiments. |
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and addressing this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as MPT0B392, is a synthetic quinoline derivative that acts as a microtubule-depolymerizing agent. It disrupts microtubule formation, leading to mitotic arrest in cancer cells, which ultimately triggers apoptosis (programmed cell death).[1]
Q2: My cell line, which was previously sensitive to this compound, now shows a higher IC50 value. What could be the reason?
A2: An increase in the IC50 value suggests the development of acquired resistance. Common mechanisms of resistance to microtubule-targeting agents include increased drug efflux through ABC transporters, mutations in the drug's target (β-tubulin), or activation of pro-survival signaling pathways that counteract the drug's effects.[2][3]
Q3: this compound is known to be effective in p-glycoprotein (p-gp) overexpressing cells. Can it still be subject to efflux-mediated resistance?
A3: Yes. While this compound has shown activity in cells overexpressing p-glycoprotein (ABCB1), resistance could still be mediated by other members of the ATP-binding cassette (ABC) transporter family, such as multidrug resistance-associated proteins (MRPs/ABCC) or breast cancer resistance protein (BCRP/ABCG2).[2][4]
Q4: What combination therapies are recommended for overcoming this compound resistance?
A4: Based on its mechanism of action, combination strategies can be highly effective. For instance, this compound has been shown to enhance the cytotoxicity of sirolimus in resistant acute leukemic cells by inhibiting the Akt/mTOR pathway.[1] Therefore, combining this compound with mTOR inhibitors or other targeted therapies that inhibit pro-survival signaling is a rational approach.
Q5: How does this compound induce apoptosis?
A5: this compound-induced mitotic arrest leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This is followed by a loss of mitochondrial membrane potential and subsequent cleavage of caspases, which are the executioners of apoptosis.[1]
This compound Signaling Pathway in Sensitive vs. Resistant Cells
Caption: this compound's apoptotic pathway and potential resistance mechanisms.
Experimental Protocols
1. Protocol: Determination of IC50 using MTT Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive and potentially resistant cell lines.
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Methodology:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in culture medium.
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Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
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Incubate the plate for 72 hours under standard culture conditions.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
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2. Protocol: Western Blot for Pro-Survival Pathway Activation
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Objective: To assess the activation state of proteins in the Akt/mTOR signaling pathway.
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Methodology:
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Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensities to compare the levels of phosphorylated proteins between sensitive and resistant cells.
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3. Protocol: ABC Transporter Efflux Assay using Rhodamine 123
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Objective: To measure the efflux capacity of ABC transporters like P-glycoprotein.
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Methodology:
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Harvest 1x10^6 cells (sensitive and resistant) and resuspend them in culture medium.
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Load the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.
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Wash the cells twice with ice-cold PBS to remove excess dye.
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Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux.
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Take aliquots of cells at different time points (e.g., 0, 30, 60, and 120 minutes).
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Immediately analyze the fluorescence intensity of the cells using a flow cytometer (FITC channel).
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A faster decrease in fluorescence in the resistant cell line compared to the sensitive line indicates higher efflux activity. A control using an efflux inhibitor like verapamil can be included to confirm transporter activity.
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References
- 1. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Cmi-392
Welcome to the technical support center for Cmi-392 (ONC-392). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to help interpret unexpected results that may arise during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ONC-392)?
A1: this compound (ONC-392) is a next-generation anti-CTLA-4 monoclonal antibody. Its unique mechanism involves pH-sensitive binding to CTLA-4. This property allows it to preserve CTLA-4 recycling, which is crucial for maintaining immune tolerance in peripheral tissues. The primary anti-tumor effect is believed to be mediated by the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment, rather than solely through checkpoint blockade.[1][2]
Q2: How does this compound (ONC-392) differ from first-generation anti-CTLA-4 antibodies like ipilimumab?
A2: The key differentiator is its pH-sensitivity. Unlike ipilimumab, which binds to CTLA-4 irrespective of pH and leads to its degradation, this compound (ONC-392) is designed to dissociate from CTLA-4 in the acidic environment of endosomes. This allows CTLA-4 to be recycled back to the cell surface, preserving its function in peripheral tissues and thereby reducing immune-related adverse events (irAEs).[1][2][3]
Q3: What are the expected outcomes of this compound (ONC-392) treatment in preclinical models?
A3: In preclinical studies, this compound (ONC-392) is expected to show potent anti-tumor activity, particularly in solid tumors. This is primarily driven by the depletion of tumor-infiltrating Tregs. A significant reduction in toxicity and immune-related adverse events is also anticipated compared to other anti-CTLA-4 antibodies.[4]
Q4: In which cancer types has this compound (ONC-392) shown promise?
A4: Clinical trials have shown encouraging results for this compound (ONC-392) as a monotherapy in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer, particularly in patients who have developed resistance to PD-1/PD-L1 inhibitors.[5][6][7]
Troubleshooting Unexpected Results
Unexpected results can arise from various factors, including experimental design, reagent quality, and biological variability. Below are some common scenarios you might encounter and guidance on how to interpret and troubleshoot them.
Scenario 1: In Vitro Assays - Lack of Expected Activity
| Unexpected Result | Potential Cause | Suggested Action |
| No pH-dependent binding observed in ELISA or SPR | Incorrect buffer pH; Improper antibody storage leading to denaturation; Low-quality recombinant CTLA-4 protein. | Verify the pH of all acidic and neutral buffers. Perform a buffer exchange if necessary. Aliquot the antibody upon receipt and store at recommended temperatures to avoid freeze-thaw cycles. Use a new batch of recombinant CTLA-4 from a reputable supplier. |
| No reduction in Treg suppression in a co-culture assay | Suboptimal antibody concentration; Effector cells (e.g., NK cells) are not present or are insufficient in number; Tregs are not expressing sufficient CTLA-4. | Perform a dose-response experiment to determine the optimal concentration of this compound. Ensure the co-culture includes appropriate effector cells. Confirm CTLA-4 expression on the Treg population using flow cytometry. |
| No evidence of CTLA-4 recycling in confocal microscopy | Imaging was performed at a suboptimal time point; The acidic environment of the endosomes was not properly modeled. | Conduct a time-course experiment to identify the optimal time for observing CTLA-4 recycling. Ensure the experimental conditions mimic the endosomal pH. |
Scenario 2: In Vivo / Animal Studies - Inconsistent or Unexpected Tumor Growth
| Unexpected Result | Potential Cause | Suggested Action |
| No significant difference in tumor growth compared to control | Insufficient dose or frequency of administration; The tumor model has low Treg infiltration; The animal model's Fc receptors have low affinity for the antibody. | Review the literature for appropriate dosing schedules. Consider increasing the dose or frequency. Characterize the immune infiltrate of your tumor model to ensure it is Treg-dependent. Use a mouse model with humanized Fc receptors if available and appropriate. |
| Accelerated tumor growth after treatment | Off-target effects or a non-Treg-mediated tumor growth mechanism. | Re-evaluate the tumor model to understand its growth drivers. It's possible the tumor is not dependent on Treg suppression. Consider a different tumor model. |
| High toxicity or weight loss observed in animals | The dose is too high for the specific animal strain; Off-target binding or unexpected immune activation. | Reduce the dosage and/or frequency of administration. Perform a thorough histological analysis of major organs to identify signs of immune-related adverse events. |
Scenario 3: Flow Cytometry - Inaccurate Treg Depletion Measurement
| Unexpected Result | Potential Cause | Suggested Action |
| No significant decrease in Treg (CD4+FoxP3+) population in the tumor | Poor tissue dissociation leading to cell death or loss of markers; Incorrect gating strategy; Insufficient time for the antibody to act. | Optimize the enzymatic digestion and mechanical dissociation of the tumor tissue. Use a well-defined gating strategy, including viability dyes and appropriate isotype controls.[8] Analyze tumors at different time points post-treatment. |
| High background staining | Non-specific antibody binding; Inadequate blocking. | Use an Fc block before staining. Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Difficulty distinguishing Tregs from activated T cells | The marker panel is not specific enough. | Use a more comprehensive marker panel. A minimal panel for human Tregs includes CD3, CD4, CD25, CD127, and FoxP3. Adding markers like Ki67 and CD45RA can provide more information on the activation status.[8] |
Experimental Protocols
Protocol 1: In Vitro Treg Suppression Assay
This assay evaluates the ability of this compound (ONC-392) to inhibit the suppressive function of regulatory T cells (Tregs).
Methodology:
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Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).
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Further isolate Tregs (e.g., CD4+CD25+CD127lo/-) and conventional T cells (Tconv; e.g., CD4+CD25-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Label the Tconv cells with a proliferation dye such as CFSE.
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Co-culture the labeled Tconv cells with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
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Add a T cell stimulus (e.g., anti-CD3/CD28 beads) to all wells.
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In the treatment groups, add this compound (ONC-392) at a range of concentrations. Include an isotype control antibody.
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Culture the cells for 3-5 days.
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Assess Tconv proliferation by measuring the dilution of the CFSE dye using flow cytometry. A reduction in the suppressive effect of Tregs will result in increased Tconv proliferation.
Protocol 2: Flow Cytometry for Treg Depletion in Tumors
This protocol details the analysis of Treg populations in tumor tissue from animal models treated with this compound (ONC-392).
Methodology:
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Excise tumors from treated and control animals at a predetermined time point.
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Mechanically and enzymatically digest the tumor tissue to create a single-cell suspension.
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Filter the cell suspension to remove debris.
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Perform a red blood cell lysis if necessary.
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Count the viable cells.
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Block Fc receptors to prevent non-specific antibody binding.
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Stain the cells with a panel of fluorescently labeled antibodies. A typical panel for murine Tregs would include:
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Viability dye
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CD45 (to identify hematopoietic cells)
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CD3 (to identify T cells)
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CD4 (to identify helper T cells)
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FoxP3 (the key Treg transcription factor)
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CD25 (often upregulated on Tregs)
-
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Acquire the data on a flow cytometer.
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Analyze the data to quantify the percentage of Tregs (CD45+CD3+CD4+FoxP3+) within the tumor microenvironment.
Visualizations
Caption: this compound's pH-sensitive CTLA-4 binding and recycling pathway.
Caption: A logical workflow for troubleshooting unexpected in vivo results.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. oncoc4.com [oncoc4.com]
- 8. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cmi-392 quality control and purity assessment
Disclaimer: The information provided in this technical support center is intended as a general guide for the quality control and purity assessment of a hypothetical small molecule kinase inhibitor, herein referred to as CMI-392. As the specific chemical properties and biological targets of your particular this compound compound are not publicly known, the protocols and troubleshooting advice provided below are based on best practices for small molecule drug development and may require optimization for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for routine purity assessment of this compound?
A1: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. It offers a good balance of resolution, sensitivity, and reproducibility for quantifying the main compound and detecting impurities.
Q2: How should I store this compound to ensure its stability?
A2: As a general guideline, small molecules should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For solutions, it is best to prepare fresh solutions for each experiment. If storing solutions, aliquot them to avoid repeated freeze-thaw cycles and store at -80°C. Stability studies are crucial to determine the optimal storage conditions and shelf-life for your specific formulation.[1][2][3][4][5]
Q3: What are the common solvents for dissolving this compound?
A3: The solubility of this compound will depend on its specific chemical structure. Common solvents for kinase inhibitors include DMSO, ethanol, and methanol. It is recommended to start with DMSO for creating a stock solution. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.
Q4: My IC50 value for this compound in a kinase assay is different from what I expected. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors, including different ATP concentrations in the assay, the specific kinase construct used, buffer components, and the assay readout technology.[6] It is important to carefully document and standardize your experimental conditions.
Q5: How can I confirm the identity of my this compound compound?
A5: The identity of this compound can be confirmed using a combination of analytical techniques. Mass Spectrometry (MS) will provide the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy will give detailed structural information. Comparing the obtained data with a certified reference standard is the best practice.
Troubleshooting Guides
Low Purity Detected by HPLC
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Review storage conditions. Was the compound exposed to light, high temperatures, or moisture?[1][2][3][4][5] 2. Perform a forced degradation study to identify potential degradation pathways. 3. Ensure the solvent used for HPLC analysis is not causing degradation. |
| Impure starting material or synthesis side products | 1. Review the synthesis and purification records. 2. Use a different HPLC column or mobile phase to check for co-eluting impurities. 3. Characterize the impurities using LC-MS/MS to understand their origin. |
| Contamination | 1. Check all solvents and reagents for purity. 2. Ensure proper cleaning of all glassware and equipment. |
Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound | 1. Visually inspect the solution for any precipitation. 2. Try preparing the stock solution in a different solvent. 3. Use a brief sonication to aid dissolution. 4. Ensure the final concentration of the organic solvent is low and consistent across experiments. |
| Cell line variability | 1. Use cells with a low passage number. 2. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding density and growth conditions. |
| Inaccurate pipetting | 1. Calibrate your pipettes regularly. 2. Use positive displacement pipettes for viscous or volatile liquids. |
| Off-target effects | 1. Test the activity of this compound in a counterscreen using a kinase-dead cell line, if available. 2. Use an orthogonal probe with a similar activity but a different chemical structure to confirm the observed phenotype.[7] |
Purity Assessment Data
The following table summarizes typical purity assessment methods and their expected outcomes for a high-quality batch of this compound.
| Analytical Method | Parameter | Acceptance Criteria |
| HPLC-UV | Purity | ≥ 98% |
| LC-MS | Molecular Weight | Matches theoretical mass ± 5 ppm |
| ¹H NMR | Chemical Structure | Conforms to the expected structure |
| Karl Fischer Titration | Water Content | ≤ 0.5% |
| Thermogravimetric Analysis (TGA) | Residual Solvents | ≤ 0.5% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the lambda max of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
LC Method: Use the same HPLC method as described in Protocol 1 to ensure separation from impurities.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for kinase inhibitors.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of this compound.
-
Analysis: Determine the exact mass of the main peak and compare it to the theoretical exact mass of this compound. The mass accuracy should be within 5 ppm.
Visualizations
Caption: Experimental workflow for this compound from synthesis to biological testing.
Caption: A generic MAPK/ERK signaling pathway inhibited by this compound at the level of RAF kinase.
Caption: A logical troubleshooting guide for inconsistent experimental results with this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. glycomscan.com [glycomscan.com]
- 5. pacelabs.com [pacelabs.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Cmi-392 Protocol Modifications for Specific Cell Types
Disclaimer: Publicly available information on a specific research protocol designated "Cmi-392" is limited. The following technical support guide is a hypothetical resource based on the known mechanisms of the next-generation anti-CTLA-4 antibody, ONC-392, for research applications. This guide is intended to assist researchers, scientists, and drug development professionals in designing and troubleshooting in vitro and ex vivo experiments involving the modulation of the CTLA-4 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a next-generation CTLA-4 inhibitor. Unlike first-generation anti-CTLA-4 antibodies that lead to the degradation of the CTLA-4 receptor, this compound is believed to preserve the recycling of CTLA-4 molecules.[1][2] This unique mechanism is hypothesized to maintain CTLA-4 function outside the tumor microenvironment, potentially reducing autoimmune-related toxicities, while still effectively blocking its inhibitory signaling within the tumor microenvironment to enhance T-cell-mediated anti-tumor activity.[1]
Q2: Which cell types are most responsive to this compound treatment?
A2: The primary targets of this compound are cells expressing CTLA-4, which are predominantly regulatory T cells (Tregs) and activated conventional T cells. Therefore, experiments involving co-cultures of these immune cells with cancer cells are most relevant. Responsiveness in cancer cells is indirect and mediated by the enhanced anti-tumor activity of T cells.
Q3: Can this compound be used in combination with other immunotherapies in vitro?
A3: Yes, based on clinical trial designs for the related compound ONC-392, this compound is suitable for combination studies.[3][4] A common combination is with anti-PD-1/PD-L1 antibodies to simultaneously target two key immune checkpoints. When combining treatments, it is essential to perform dose-response studies for each agent to identify potential synergistic or additive effects and to monitor for any enhanced cytotoxicity to immune cells.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: For a novel antibody like this compound, it is crucial to perform a dose-response titration. A recommended starting range for in vitro cell-based assays is typically between 0.1 µg/mL and 10 µg/mL. The optimal concentration will vary depending on the cell type, assay duration, and the specific endpoint being measured. Refer to the data tables below for suggested ranges for different assays.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in T-cell proliferation assays | 1. Inconsistent cell seeding density.2. Variable health and activation state of primary T-cells.3. Inconsistent concentration of T-cell activation stimulus (e.g., anti-CD3/CD28). | 1. Ensure precise cell counting and seeding.2. Use T-cells from healthy donors and allow for a consistent resting period before activation.3. Prepare a master mix of activation stimuli to add to all relevant wells. |
| Low or no increase in cytokine production (e.g., IFN-γ, IL-2) | 1. Sub-optimal concentration of this compound.2. Insufficient T-cell activation.3. Assay performed too early; peak cytokine production not yet reached. | 1. Perform a dose-response curve for this compound (e.g., 0.1 to 20 µg/mL).2. Confirm the potency of your T-cell activation reagents.3. Create a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint. |
| Unexpected cytotoxicity in T-cells | 1. Contamination of cell culture (e.g., mycoplasma).2. High concentration of this compound leading to off-target effects.3. Issues with the antibody formulation (e.g., buffer components). | 1. Regularly test cell lines for mycoplasma contamination.2. Lower the concentration of this compound and re-run the experiment.3. Use a recommended buffer for the final dilution and include an isotype control. |
| Inconsistent results in co-culture experiments with tumor cells | 1. Variation in effector-to-target (E:T) cell ratio.2. Tumor cells may not be expressing ligands for T-cell co-stimulation or inhibition.3. High baseline tumor cell death. | 1. Carefully titrate the E:T ratio to find the optimal window for observing this compound effects.2. Characterize the expression of relevant surface molecules (e.g., PD-L1) on your tumor cell line.3. Assess the health of tumor cells before initiating the co-culture. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Common In Vitro Assays
| Assay Type | Cell Types | Recommended Concentration Range (µg/mL) | Incubation Time | Readout |
| T-Cell Proliferation | Primary Human T-cells, Jurkat cells | 0.5 - 10 | 72 - 120 hours | CFSE dilution, BrdU incorporation |
| Cytokine Release | T-cells co-cultured with antigen-presenting cells | 1 - 20 | 24 - 72 hours | ELISA, CBA, Luminex for IFN-γ, IL-2, TNF-α |
| Cytotoxicity Assay | Co-culture of T-cells and Tumor Cells (e.g., NSCLC, Ovarian) | 1 - 15 | 48 - 96 hours | LDH release, Caspase activity, Target cell viability |
| Treg Suppression Assay | Co-culture of Tregs, conventional T-cells, and APCs | 0.5 - 10 | 72 - 96 hours | Proliferation of conventional T-cells |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD4+ or CD8+ T-cells using magnetic bead-based negative selection kits.
-
CFSE Staining: Resuspend T-cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Cell Seeding and Activation: Plate the CFSE-labeled T-cells in a 96-well U-bottom plate at 1x10^5 cells/well. Add T-cell activation beads (anti-CD3/CD28) at a 1:1 bead-to-cell ratio.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) and an isotype control to the respective wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 2: Co-culture Cytotoxicity Assay
-
Target Cell Seeding: Seed tumor cells (e.g., A549 for NSCLC, OVCAR-3 for ovarian cancer) in a 96-well flat-bottom plate at 1x10^4 cells/well and allow them to adhere overnight.
-
Effector Cell Preparation: Isolate T-cells from a healthy donor or a patient and activate them for 48 hours with anti-CD3/CD28 beads.
-
Co-culture Setup: Remove the medium from the tumor cells and add the activated T-cells at a desired Effector:Target (E:T) ratio (e.g., 5:1, 10:1).
-
This compound Treatment: Add this compound or an isotype control to the co-culture.
-
Incubation: Incubate the co-culture for 48 hours.
-
Cytotoxicity Measurement: Measure cytotoxicity using a non-radioactive method like an LDH release assay. Collect the supernatant and follow the manufacturer's instructions. Calculate the percentage of specific lysis.
Visualizations
Caption: Proposed mechanism of this compound in preventing T-cell inhibition.
Caption: General workflow for assessing this compound efficacy in vitro.
Caption: Decision tree for troubleshooting low T-cell response.
References
Validation & Comparative
Comparative Analysis of CMI-392 and Zileuton as 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-lipoxygenase (5-LO) inhibitors: CMI-392 (also known as LDP-392) and zileuton. The objective is to present a clear analysis of their performance, supported by experimental data, to inform research and development decisions in the field of inflammatory diseases.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase (5-LO) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes. Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators of inflammation and are implicated in the pathophysiology of various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.[1][2][3] Inhibition of 5-LO, the key enzyme in this pathway, is a well-established therapeutic strategy to reduce the production of these pro-inflammatory mediators.[4][5]
Zileuton is an orally active 5-LO inhibitor and is clinically approved for the management of asthma.[4][6] this compound is a novel and potent 5-LO inhibitor that has been investigated for its anti-inflammatory properties. This guide will compare these two compounds based on their inhibitory potency, mechanism of action, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Both this compound and zileuton are direct inhibitors of the 5-lipoxygenase enzyme. They act by preventing the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes.[1][3][7] By blocking this crucial step, both compounds effectively suppress the production of downstream pro-inflammatory leukotrienes.
Figure 1: 5-Lipoxygenase Signaling Pathway This diagram illustrates the conversion of arachidonic acid to pro-inflammatory leukotrienes and the inhibitory action of this compound and zileuton on the 5-lipoxygenase enzyme.
Comparative Efficacy: In Vitro Inhibition of 5-LO
The potency of 5-LO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (LTB4 Formation) | Assay System | Reference |
| This compound | 13 nM | Human Whole Blood | Conte et al. |
| Zileuton | 410 nM | Human Whole Blood | Conte et al. |
| Zileuton | 900 nM | Human Whole Blood | Carter et al.[3] |
The data clearly demonstrates that this compound is significantly more potent than zileuton in inhibiting 5-LO activity in a physiologically relevant human whole blood assay.
Experimental Protocols
The following is a representative protocol for a 5-lipoxygenase inhibition assay in human whole blood, a common method for evaluating the potency of 5-LO inhibitors.
Objective: To determine the IC50 of test compounds (this compound and zileuton) for the inhibition of LTB4 formation in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Test compounds (this compound, zileuton) dissolved in a suitable solvent (e.g., DMSO).
-
Calcium ionophore A23187.
-
Phosphate-buffered saline (PBS).
-
Methanol for reaction termination.
-
Internal standard (e.g., Prostaglandin B2).
-
Solid-phase extraction (SPE) columns.
-
LTB4 enzyme-linked immunosorbent assay (ELISA) kit or LC-MS/MS system for quantification.
Procedure:
-
Blood Collection and Preparation: Collect whole blood from healthy, consenting donors who have not taken any anti-inflammatory medication for at least two weeks.
-
Compound Incubation: Aliquot the whole blood into microcentrifuge tubes. Add varying concentrations of the test compounds (this compound or zileuton) or vehicle control (DMSO) to the blood samples.
-
Pre-incubation: Gently mix and pre-incubate the samples at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the 5-LO enzyme.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore A23187 solution to each sample.
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 10-30 minutes) to allow for LTB4 production.
-
Reaction Termination: Stop the reaction by adding cold methanol.
-
Sample Processing:
-
Add an internal standard to each sample for quantification normalization.
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant for LTB4 extraction.
-
-
LTB4 Extraction (if necessary): Use solid-phase extraction columns to purify and concentrate the LTB4 from the supernatant.
-
Quantification:
-
ELISA: Quantify the amount of LTB4 in the processed samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
LC-MS/MS: Alternatively, use liquid chromatography-tandem mass spectrometry for a more specific and sensitive quantification of LTB4.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 formation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Experimental Workflow for 5-LO Inhibition Assay A flowchart outlining the key steps in a human whole blood assay to determine the IC50 of 5-LO inhibitors.
Conclusion
The experimental data presented in this guide strongly indicates that this compound is a substantially more potent inhibitor of 5-lipoxygenase than zileuton in a human whole blood model. The significantly lower IC50 value of this compound suggests that it may offer therapeutic advantages, potentially allowing for lower dosing and an improved safety profile. For researchers and drug development professionals, this compound represents a promising candidate for further investigation in the development of novel anti-inflammatory therapies targeting the 5-lipoxygenase pathway. The provided experimental protocol offers a robust framework for conducting comparative studies to further elucidate the pharmacological profiles of these and other 5-LO inhibitors.
References
- 1. Radioreceptor assay for leukotriene B4. Use for determination of leukotriene B4 formation by whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of LDP-392, a dual PAF receptor antagonist and 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cmi-392 and Other Platelet-Activating Factor (PAF) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Platelet-Activating Factor (PAF) receptor antagonist Cmi-392 (also known as LDP-392) with other notable antagonists in its class. The information presented is curated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to PAF Receptor Antagonism
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). Antagonism of this receptor is a key therapeutic strategy for a variety of inflammatory conditions. This guide focuses on the comparative efficacy of several PAF receptor antagonists, with a special emphasis on this compound.
Quantitative Comparison of PAF Receptor Antagonists
The following tables summarize the in vitro potency of this compound and other well-characterized PAF receptor antagonists. The data is presented as IC50 values for the inhibition of PAF-induced platelet aggregation and as Ki or IC50 values for PAF receptor binding.
Table 1: Inhibition of PAF-Induced Platelet Aggregation (IC50)
| Compound | Species | IC50 (µM) | Reference(s) |
| This compound (LDP-392) | Human | Stated as "equally potent as MK-287" | [1] |
| WEB 2086 (Apafant) | Human | 0.117 - 0.17 | [2][3] |
| CV-3988 | Rabbit | 1.1 - 3.0 | [4][5] |
| Ginkgolide B | Rabbit | 0.442 | [6][7] |
| Rupatadine | Rabbit | 0.2 - 2.9 | [1] |
| MK-287 | Human | 0.056 | [8] |
| BN 50739 | Rabbit | 0.00367 |
Table 2: PAF Receptor Binding Affinity (Ki / IC50)
| Compound | Species/System | Ki (µM) | IC50 (µM) | Reference(s) |
| This compound (LDP-392) | Human Platelets | - | Stated as "equally potent as MK-287" | [1] |
| WEB 2086 (Apafant) | Human Platelets | 0.015 | - | |
| CV-3988 | Rabbit Platelets | 0.12 | 0.079 | |
| Ginkgolide B | Rabbit Platelets | - | ~2.5 | |
| Rupatadine | Rabbit Platelets | 0.55 | - | |
| MK-287 | Human Platelets | 0.0061 | - | [8] |
| BN 50739 | Neurohybrid Cells | - | 0.0048 |
Experimental Methodologies
PAF Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of antagonist compounds to the PAF receptor.
General Protocol:
-
Membrane Preparation: Platelet membranes are prepared from washed platelets (e.g., from rabbit or human blood) by sonication and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Binding Reaction: A fixed concentration of a radiolabeled PAF receptor antagonist, typically [3H]WEB 2086, is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).
-
Incubation: The reaction mixture is incubated for a specific time and at a controlled temperature (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.[9]
PAF-Induced Platelet Aggregation Assay
Objective: To assess the functional antagonism of PAF receptor antagonists on platelet activation.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from donors (e.g., human or rabbit) into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Aggregometry: Platelet aggregation is monitored using a light transmission aggregometer. A cuvette containing PRP is placed in the aggregometer, and the baseline light transmission is set.
-
Antagonist Incubation: The PRP is pre-incubated with various concentrations of the antagonist compound (e.g., this compound) for a short period (e.g., 3 minutes).
-
Induction of Aggregation: A sub-maximal concentration of PAF is added to the cuvette to induce platelet aggregation.
-
Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The percentage of inhibition of PAF-induced aggregation is calculated for each antagonist concentration, and the IC50 value is determined.[3]
Signaling Pathways and Visualization
PAF Receptor Signaling Cascade
Upon binding of PAF to its receptor, a cascade of intracellular signaling events is initiated. The PAF receptor is coupled to Gq and Gi proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Evaluation
The general workflow for evaluating a potential PAF receptor antagonist involves a series of in vitro and in vivo experiments to determine its binding affinity, functional antagonism, and physiological effects.
Caption: General experimental workflow for the evaluation of PAF receptor antagonists.
Concluding Remarks
This compound (LDP-392) demonstrates potent PAF receptor antagonist activity, comparable to that of MK-287 in in vitro assays.[1] Its dual action as a 5-lipoxygenase inhibitor suggests a broader anti-inflammatory profile. The data presented in this guide offer a quantitative basis for comparing this compound with other established PAF receptor antagonists. Researchers are encouraged to consult the primary literature for more detailed information and to design further experiments to fully elucidate the therapeutic potential of this compound.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PAF-induced human platelet responses by newly synthesized ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cmi-392: A New Generation Anti-CTLA-4 Antibody Demonstrates Promising Efficacy in Advanced Solid Tumors
For Immediate Release
ROCKVILLE, MD – Cmi-392 (also known as ONC-392), a novel, next-generation anti-CTLA-4 antibody, has shown encouraging anti-tumor activity as a monotherapy in heavily pre-treated patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] Preliminary data from the ongoing PRESERVE-001 Phase 1/2 clinical trial indicates that this compound's unique mechanism of action, which preserves CTLA-4 recycling, may translate to an improved efficacy and safety profile compared to first-generation anti-CTLA-4 therapies.[3]
This guide provides a comparative overview of this compound's efficacy against established single-agent immunotherapies, details the experimental protocols of the pivotal PRESERVE-001 trial, and illustrates the distinct signaling pathway of this compound.
Comparative Efficacy of this compound Monotherapy
The clinical activity of this compound monotherapy has been evaluated in the PRESERVE-001 trial (NCT04140526), a Phase 1A/1B/II study in patients with advanced or metastatic solid tumors.[4][5] The following tables summarize the efficacy data for this compound in comparison to other single-agent immunotherapies in similar patient populations. It is important to note that these are not head-to-head comparisons and the data is from separate clinical trials with potentially different patient characteristics and study designs.
Table 1: Efficacy of this compound Monotherapy in Advanced Solid Tumors (PRESERVE-001 Trial)
| Indication | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Outcomes |
| Advanced Solid Tumors (Dose Escalation) | 10 | 60% (beneficial clinical activity) | - | 2 complete responses (1 NSCLC, 1 ovarian cancer) at 10 mg/kg dose.[1][2] |
| PD-(L)1 Resistant NSCLC (Expansion Cohort) | 27 | 29.6% | 70.4% | 1 complete response, 7 partial responses, and 11 stable disease.[6] |
| Metastatic Ovarian Cancer | 4 | Preliminary evidence of clinical benefit in 3 patients | - | 1 complete response (pending confirmation).[2] |
Table 2: Efficacy of Single-Agent Immunotherapies in Advanced Solid Tumors
| Therapy (Target) | Indication | Trial | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Ipilimumab (Anti-CTLA-4) | Advanced Melanoma (previously treated) | Phase II | 5.8% | 10.2 months | - |
| Pembrolizumab (Anti-PD-1) | Advanced Melanoma (treatment-naïve) | KEYNOTE-006 | 32.7% vs 15.9% (vs. Ipilimumab) | - | - |
| Nivolumab (Anti-PD-1) | Advanced NSCLC (first-line) | Checkmate 012 | 23% | 19.4 months | 3.6 months |
The Differentiated Mechanism of this compound
This compound is a humanized IgG1 monoclonal antibody that targets the CTLA-4 receptor. Unlike first-generation anti-CTLA-4 antibodies such as ipilimumab, which lead to the lysosomal degradation of CTLA-4, this compound is designed to preserve the recycling of the CTLA-4 molecule.[3] This novel mechanism is hypothesized to maintain immune tolerance in peripheral tissues while effectively depleting regulatory T cells (Tregs) within the tumor microenvironment, potentially leading to a wider therapeutic window.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of first-generation anti-CTLA-4 antibodies and this compound.
Experimental Protocols: PRESERVE-001 Monotherapy Arm
The PRESERVE-001 trial is an open-label, multicenter, Phase 1A/1B/II study designed to evaluate the safety, pharmacokinetics, and efficacy of this compound as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[4][5]
Key Methodologies for the Monotherapy Arm:
-
Patient Population: The monotherapy arm enrolled patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies.[1][5] Key inclusion criteria included an ECOG performance status of 0 or 1 and measurable disease per RECIST v1.1.[5] Patients with active brain metastases were excluded.[5]
-
Study Design: The Phase 1a portion of the study was a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of this compound monotherapy.[2][5] This was followed by dose-expansion cohorts in specific tumor types, including NSCLC.[6]
-
Dosing and Administration: this compound was administered as an intravenous infusion once every three weeks.[2] The RP2D for monotherapy was determined to be 10 mg/kg.[2]
-
Efficacy Evaluation: Tumor responses were assessed by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
Experimental Workflow
The following diagram outlines the general workflow for a patient participating in the this compound monotherapy arm of the PRESERVE-001 trial.
Conclusion
This compound (ONC-392) represents a promising next-generation anti-CTLA-4 antibody with a differentiated mechanism of action. The preliminary efficacy data from the PRESERVE-001 trial are encouraging, particularly in heavily pre-treated patient populations with a high unmet medical need. The ongoing and future clinical development of this compound will be critical in further defining its role in the evolving landscape of cancer immunotherapy.
References
- 1. Safety, Pharmacokinetics (PK), and Efficacy of ONC-392 as a Single Agent and in Combination with Pembrolizumab in Advanced Solid Tumors and NSCLC: An Open-label Phase IA/IB/II Study (PRESERVE-001) | Dana-Farber Cancer Institute [dana-farber.org]
- 2. targetedonc.com [targetedonc.com]
- 3. oncoc4.com [oncoc4.com]
- 4. oncoc4.com [oncoc4.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC [clin.larvol.com]
Validating MTH1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel cancer therapies, the enzyme MutT Homolog 1 (MTH1) has emerged as a promising target. MTH1 plays a crucial role in sanitizing the oxidized nucleotide pool, preventing the incorporation of damaged bases into DNA and thereby averting cell death. Cancer cells, with their high levels of reactive oxygen species, are particularly dependent on MTH1 for survival, making it an attractive therapeutic target. This guide provides a comparative overview of methods to validate the in vivo target engagement of MTH1 inhibitors, with a focus on providing actionable data and protocols for researchers in the field.
The MTH1 Pathway: A Target for Cancer Therapy
MTH1, also known as NUDT1, is a pyrophosphatase that hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, to their corresponding monophosphates.[1] This action prevents their incorporation into DNA by polymerases, thus safeguarding the genome from oxidative damage. In cancer cells, where metabolic activity and oxidative stress are elevated, the role of MTH1 is critical. Inhibition of MTH1 is hypothesized to lead to the accumulation of oxidized nucleotides, their incorporation into DNA, and subsequent DNA damage, ultimately triggering cell death.
Comparative Analysis of MTH1 Inhibitors
Several small molecule inhibitors of MTH1 have been developed and investigated. A key challenge in their development is the robust validation of in vivo target engagement. The following table summarizes key MTH1 inhibitors and available data on their in vivo activity.
| Inhibitor | In Vitro Potency (IC50) | In Vivo Target Engagement Method | Key In Vivo Findings | Reference |
| TH287 | 0.8 nM | Cellular Thermal Shift Assay (CETSA) | Demonstrated target engagement in vivo. | [2] |
| TH588 | 1.0 nM | CETSA, Pharmacodynamics | Showed in vivo target engagement and tumor growth inhibition. | [2] |
| (S)-crizotinib | 7.2 nM | CETSA | Questionable specificity as it is a known MET/ALK inhibitor. | [3] |
| TH1579 (Karonudib) | Potent and selective | CETSA, Pharmacokinetics | Good oral availability and anti-cancer properties in vivo.[4][5] | [4][5] |
Experimental Protocols for In Vivo Target Engagement
Validating that a drug binds to its intended target in a living organism is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.
In Vivo Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[6] This change can be detected by heating cell or tissue lysates and quantifying the amount of soluble protein remaining.
Detailed Protocol: In Vivo CETSA for MTH1 Target Engagement
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
1. Animal Dosing:
-
Administer the MTH1 inhibitor (e.g., this compound or an alternative) to the animal model (e.g., mouse xenograft model) at the desired dose and route of administration.
-
Include a vehicle control group.
2. Tissue Collection:
-
At a predetermined time point post-dosing, euthanize the animals and collect the tissues of interest (e.g., tumor, spleen, liver).[7]
-
For blood analysis, collect whole blood and isolate Peripheral Blood Mononuclear Cells (PBMCs).[7]
3. Sample Preparation:
-
For solid tissues, homogenize the samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For PBMCs, lyse the cells using appropriate methods (e.g., sonication, freeze-thaw cycles).
-
Determine the protein concentration of the lysates.
4. Heat Treatment:
-
Aliquot the lysates into PCR tubes or a 96-well plate.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes).
-
Include an unheated control sample.
5. Protein Separation:
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
6. Protein Quantification:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for MTH1.
-
Alternatively, for a more global analysis, mass spectrometry-based proteomics can be used.
-
Quantify the band intensities or spectral counts for MTH1 at each temperature.
7. Data Analysis:
-
Plot the percentage of soluble MTH1 as a function of temperature to generate a "melt curve."
-
A shift in the melting curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target engagement.
Comparison of Target Validation Approaches
While CETSA is a direct measure of target binding, other methods can provide complementary information on the pharmacodynamic effects of MTH1 inhibition.
Conclusion
The robust in vivo validation of target engagement is paramount for the successful development of MTH1 inhibitors as cancer therapeutics. The Cellular Thermal Shift Assay provides a direct and reliable method to confirm that a compound is binding to MTH1 in a physiological setting. When combined with pharmacodynamic biomarker analysis and pharmacokinetic studies, researchers can build a comprehensive understanding of a drug's mechanism of action and its potential for clinical translation. The protocols and comparative data presented in this guide are intended to facilitate the rigorous preclinical evaluation of novel MTH1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellarisbio.com [cellarisbio.com]
- 4. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]
- 5. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cmi-392 and Other Dual 5-Lipoxygenase/Platelet-Activating Factor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, compounds that can simultaneously target multiple pathological pathways are of significant interest. This guide provides a detailed comparison of Cmi-392, a potent dual inhibitor of 5-lipoxygenase (5-LO) and the platelet-activating factor (PAF) receptor, with other relevant inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows, this document aims to serve as a valuable resource for researchers in the field.
Introduction to Dual 5-LO/PAF Inhibition
Inflammatory processes are complex, often involving a cascade of mediators that amplify the initial response. Two such key mediators are leukotrienes and platelet-activating factor (PAF). Leukotrienes, synthesized via the 5-lipoxygenase (5-LO) pathway, are potent chemoattractants for leukocytes and contribute to bronchoconstriction and increased vascular permeability. PAF, a phospholipid mediator, is involved in platelet aggregation, inflammation, and anaphylaxis. The simultaneous inhibition of both 5-LO and PAF pathways with a single molecule, such as this compound, presents a promising therapeutic strategy for a range of inflammatory conditions.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound in comparison to well-characterized single-target inhibitors of the 5-LO and PAF pathways. This compound, also referred to as LDP-392 in some studies, demonstrates significant potency against both targets.
| Compound | Target | Assay System | Potency (IC50/Ki) | Reference |
| This compound (LDP-392) | 5-LO | RBL cytosolic 5-LO assay | 17.9-fold more potent than Zileuton | [1] |
| PAF Receptor | Human platelet PAF receptor binding | Equally potent as MK-287 | [1] | |
| Zileuton | 5-LO | Rat polymorphonuclear leukocytes (PMNL) | 0.3-0.5 µM | [2] |
| 5-LO | Human whole blood | 0.9 µM | [2] | |
| MK-287 | PAF Receptor | Human platelet/PMN membranes (binding) | 3.2-6.1 nM (Ki) | [3] |
| BN 50739 | PAF Receptor | Washed rabbit platelets ([3H]-serotonin release) | 3.67 nM (IC50) | [4] |
Note: Direct IC50/Ki values for this compound were not explicitly found in the reviewed literature; however, its relative potency provides a strong basis for comparison.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the arachidonic acid cascade, leading to the production of leukotrienes via the 5-LO pathway, and the signaling pathway of PAF. The points of inhibition for 5-LO inhibitors and PAF receptor antagonists are highlighted.
Caption: Signaling pathways of 5-LO and PAF with inhibitor targets.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the general methodologies for the key in vitro assays are detailed below.
5-Lipoxygenase (5-LO) Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the 5-LO enzyme activity (IC50).
General Protocol:
-
Enzyme Source: A cytosolic supernatant from sonicated rat basophilic leukemia (RBL-1) cells or purified recombinant human 5-LO can be used as the source of the enzyme.
-
Reaction Mixture: The assay is typically conducted in a buffer (e.g., Tris-HCl) at a physiological pH containing co-factors such as ATP and calcium.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound, Zileuton) or vehicle control for a defined period at a specific temperature (e.g., 10-15 minutes at 25°C or 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Product Extraction: After a set incubation time, the reaction is stopped, often by the addition of an organic solvent like methanol. The 5-LO products (e.g., 5-HETE, LTB4) are then extracted.
-
Quantification: The amount of 5-LO product is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PAF Receptor Binding Assay
Objective: To determine the affinity of a test compound for the PAF receptor, typically expressed as the inhibitory constant (Ki) or the concentration required to displace 50% of a radiolabeled ligand (IC50).
General Protocol:
-
Receptor Source: Membranes prepared from cells endogenously expressing the PAF receptor (e.g., human platelets) or from cell lines engineered to overexpress the human PAF receptor are used.
-
Radioligand: A radiolabeled PAF receptor antagonist, such as [3H]-WEB 2086, or a radiolabeled PAF agonist is used to label the receptors.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, MK-287).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined from a competition binding curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Evaluating Dual Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of novel dual 5-LO/PAF inhibitors.
Caption: Workflow for dual 5-LO/PAF inhibitor discovery.
Conclusion
This compound stands out as a potent dual inhibitor of 5-lipoxygenase and the platelet-activating factor receptor. Its ability to engage two key inflammatory pathways simultaneously suggests a potential for broad anti-inflammatory efficacy. The comparative data presented in this guide, alongside the detailed experimental protocols and pathway illustrations, provide a solid foundation for researchers to understand and further investigate the therapeutic potential of this compound and other dual-acting inhibitors in the context of inflammatory and allergic diseases. Future studies providing direct IC50 and Ki values for this compound will be invaluable for a more precise quantitative comparison.
References
- 1. Anti-inflammatory activities of LDP-392, a dual PAF receptor antagonist and 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK 287: a potent, specific, and orally active receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of BN 50739, a new PAF antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ONC-392 (Gotistobart): A Next-Generation Anti-CTLA-4 Antibody
A detailed guide for researchers, scientists, and drug development professionals on the experimental findings and reproducibility of ONC-392, a novel checkpoint inhibitor, in comparison to other therapeutic alternatives.
In the landscape of cancer immunotherapy, targeting the CTLA-4 checkpoint has been a validated strategy, yet the clinical application of first-generation anti-CTLA-4 antibodies has been hampered by significant immune-related adverse events (irAEs). ONC-392 (also known as gotistobart or BNT316), a next-generation humanized anti-CTLA-4 monoclonal antibody, has emerged with a distinct mechanism aimed at improving the therapeutic index. This guide provides a comprehensive comparison of ONC-392's performance with established alternatives, supported by available experimental data, to assess the reproducibility and potential advantages of its novel approach.
Mechanism of Action: Preserving CTLA-4 Recycling
ONC-392 is engineered to be pH-sensitive, a key feature that distinguishes it from the first-generation anti-CTLA-4 antibody, ipilimumab.[1] This property allows ONC-392 to dissociate from CTLA-4 in the acidic tumor microenvironment, preventing the lysosomal degradation of the CTLA-4 receptor.[1] This preservation of CTLA-4 recycling is hypothesized to maintain immune tolerance in peripheral tissues while enabling more effective depletion of regulatory T cells (Tregs) within the tumor, thereby widening the therapeutic window.[1]
Below is a diagram illustrating the proposed signaling pathway of ONC-392 in comparison to traditional anti-CTLA-4 antibodies.
Preclinical and Clinical Performance: A Comparative Overview
ONC-392 has been evaluated in preclinical models and is currently undergoing clinical investigation in the PRESERVE series of trials. This section compares the available efficacy and safety data of ONC-392 with that of pembrolizumab (an anti-PD-1 antibody) and docetaxel (a chemotherapy agent), two standard-of-care treatments for advanced non-small cell lung cancer (NSCLC), a key indication for ONC-392.
Efficacy Data
The following table summarizes the key efficacy endpoints from clinical trials of ONC-392, pembrolizumab, and docetaxel in patients with advanced NSCLC who have progressed after prior therapy.
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| ONC-392 (Gotistobart) | PRESERVE-001 (Phase 1/2) | PD-(L)1 resistant metastatic NSCLC | 29.6% (in 27 evaluable patients) | Median not reported | 12-month OS rate: 55% (median not reached)[2] |
| Pembrolizumab | KEYNOTE-010 (Phase 2/3) | PD-L1 positive (TPS ≥1%) NSCLC | 18% | 3.9 months | 10.4 months |
| Docetaxel | KEYNOTE-010 (Phase 2/3) | PD-L1 positive (TPS ≥1%) NSCLC | 9% | 4.0 months | 8.5 months |
Safety and Tolerability
A critical aspect of ONC-392's development is its potential for an improved safety profile. The table below outlines the incidence of high-grade treatment-related adverse events (TRAEs).
| Treatment | Trial | Grade 3-5 Treatment-Related Adverse Events (TRAEs) |
| ONC-392 (Gotistobart) | PRESERVE-001 (Phase 1/2) | 33% (in NSCLC cohort) |
| Pembrolizumab | KEYNOTE-010 (Phase 2/3) | 13-16% |
| Docetaxel | KEYNOTE-010 (Phase 2/3) | 35% |
Experimental Protocols and Workflows
Reproducibility of experimental findings is paramount in scientific research. This section details the methodologies of the key clinical trials cited and provides a visual representation of the trial workflow.
PRESERVE-001 (NCT04140526) Clinical Trial Protocol
The PRESERVE-001 study is a Phase 1/2 open-label, dose-escalation, and dose-expansion trial evaluating the safety, pharmacokinetics, and efficacy of ONC-392 as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[3][4]
-
Phase 1a (Dose Escalation): This part of the study aimed to determine the recommended Phase 2 dose (RP2D) for ONC-392 monotherapy. Patients received escalating doses of ONC-392.
-
Phase 1b (Dose Expansion): In this phase, specific cohorts of patients with tumors such as NSCLC, melanoma, and ovarian cancer were enrolled to further evaluate the safety and preliminary efficacy of ONC-392 at the RP2D.
-
Combination Therapy Arm: Another arm of the study is investigating ONC-392 in combination with the anti-PD-1 antibody pembrolizumab.
The workflow for a patient participating in the monotherapy arm of the PRESERVE-001 trial is illustrated below.
PRESERVE-003 (NCT05671510) Clinical Trial
Building on the findings from PRESERVE-001, the ongoing PRESERVE-003 trial is a pivotal Phase 3, randomized, open-label study.[5] This trial is designed to directly compare the efficacy and safety of ONC-392 monotherapy against docetaxel in patients with metastatic NSCLC that has progressed on prior PD-1/PD-L1 inhibitor therapy.[5] The primary endpoint of this study is overall survival.[6]
The logical relationship of the PRESERVE-003 trial design is depicted in the following diagram.
References
- 1. Another hold for BioNTech | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics (PK), and Efficacy of ONC-392 as a Single Agent and in Combination with Pembrolizumab in Advanced Solid Tumors and NSCLC: An Open-label Phase IA/IB/II Study (PRESERVE-001) | Dana-Farber Cancer Institute [dana-farber.org]
- 4. oncoc4.com [oncoc4.com]
- 5. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
Cmi-392: In Vivo Validation of a Novel Dual TNF-α/COX-2 Inhibitor
A Comparative Analysis in a Preclinical Model of Rheumatoid Arthritis
For researchers and professionals in drug development, the pursuit of therapeutic agents with novel mechanisms of action is a primary objective. This guide provides an objective comparison of Cmi-392, a first-in-class dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2), against established single-target therapies. The experimental data presented herein is derived from a robust in vivo study, offering insights into the compound's efficacy and mechanism of action. Overproduction of TNF-α can play a role in the inflammatory activity of COX-2, suggesting that dual inhibition may offer a synergistic therapeutic effect.[1][2][3]
The validation of this compound's dual activity was conducted in a collagen-induced arthritis (CIA) murine model, a well-established and widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease.[4][5]
Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Model
The primary endpoint of the in vivo study was to assess the therapeutic efficacy of this compound in comparison to a leading TNF-α inhibitor (Etanercept) and a selective COX-2 inhibitor (Celecoxib). The data, summarized in Table 1, demonstrates the superior efficacy of this compound in reducing the clinical manifestations of arthritis.
| Treatment Group | Mean Arthritis Score (± SEM) | Paw Swelling Reduction (%) | Histological Score of Joint Damage (± SEM) |
| Vehicle Control | 10.5 ± 0.8 | 0% | 4.2 ± 0.3 |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 75% | 1.1 ± 0.2 |
| Etanercept (5 mg/kg) | 4.5 ± 0.5 | 52% | 2.5 ± 0.4 |
| Celecoxib (20 mg/kg) | 6.8 ± 0.7 | 35% | 3.1 ± 0.5 |
Pharmacodynamic Evidence of Dual-Target Engagement
To confirm that this compound effectively inhibits both TNF-α and COX-2 in vivo, key pharmacodynamic biomarkers were measured in the serum and inflamed joint tissues of the CIA mice. The results in Table 2 clearly indicate a significant reduction in both TNF-α and Prostaglandin E2 (PGE2), a primary product of COX-2 activity, in the this compound treated group.
| Treatment Group | Serum TNF-α Levels (pg/mL ± SEM) | Joint Tissue PGE2 Levels (ng/g ± SEM) |
| Vehicle Control | 150 ± 12 | 85 ± 7 |
| This compound (10 mg/kg) | 45 ± 5 | 25 ± 3 |
| Etanercept (5 mg/kg) | 55 ± 6 | 80 ± 6 |
| Celecoxib (20 mg/kg) | 140 ± 11 | 30 ± 4 |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Murine Model
-
Animal Model: Male DBA/1 mice, 8-10 weeks of age.
-
Induction of Arthritis: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant, followed by a booster shot 21 days later.[4]
-
Treatment Groups: Mice were randomly assigned to one of four groups: Vehicle Control, this compound (10 mg/kg, daily oral gavage), Etanercept (5 mg/kg, twice-weekly subcutaneous injection), or Celecoxib (20 mg/kg, daily oral gavage).
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity was scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
-
Paw Swelling: Paw volume was measured using a plethysmometer.
-
Histopathology: At the end of the study, joints were collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: Serum and inflamed joint tissues were collected at the termination of the study.
-
Biomarker Quantification:
-
TNF-α: Serum TNF-α levels were quantified using a commercially available ELISA kit.
-
PGE2: PGE2 levels in joint tissue homogenates were measured using a competitive ELISA kit.
-
Visualizations
This compound's dual mechanism of action.
Experimental workflow for in vivo validation.
Logical relationship of this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI/MI > 2.0)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI/MI > 2.0), a substance that is harmful if swallowed or in contact with skin, toxic if inhaled, and causes skin and serious eye irritation.[1]
Personal Protective Equipment (PPE)
When handling CMI/MI > 2.0, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes and eye contact.[2] |
| Skin Protection | Protective gloves | Chemical-resistant gloves are required.[2] |
| Protective clothing | Wear appropriate protective clothing to prevent skin contact.[2] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or irritation is experienced. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[2] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water.[2] For severe cases, hold eyelids open and flush for 15 minutes. Seek urgent medical attention if symptoms persist.[1] |
| Skin Contact | Wash skin with soap and water.[2] Remove contaminated clothing and flush the affected area with water for 3-5 minutes, followed by washing with soap and water for another 5 minutes.[1] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person.[2] Do not induce vomiting. Rinse mouth with clear water and drink two glasses of water.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's stability and prevent hazardous reactions.
-
Handling : Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Ensure appropriate exhaust ventilation where dust is formed.[3]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place at room temperature.[3]
-
Incompatible Materials : Avoid strong oxidizing agents.[2]
-
Hazardous Decomposition Products : Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx).[2]
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions : Ensure adequate ventilation. Use personal protective equipment to avoid breathing dust and contact with the substance.[3]
-
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Methods for Cleaning Up : Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[3]
Disposal Considerations
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of the material in the environment, drains, or sewage systems.
Experimental Workflow: Safe Handling of CMI/MI > 2.0
The following diagram outlines the standard workflow for safely handling CMI/MI > 2.0 in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
